Benzyl 3-methylenepiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 3-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-6-5-9-15(10-12)14(16)17-11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLABDAFZKLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl 3-methylenepiperidine-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to this compound, a valuable heterocyclic building block in medicinal chemistry. The presence of the exocyclic methylene group offers a versatile handle for further chemical transformations, making this scaffold particularly attractive for the development of novel therapeutics. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of specific synthetic routes.
Retrosynthetic Analysis and Strategic Overview
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursor molecules. The primary disconnection points are the C=C double bond of the methylene group and the C-N bonds of the piperidine ring.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals three primary strategies:
-
Wittig Olefination: The most direct approach involves the reaction of an N-protected 3-piperidone with a phosphorus ylide to form the exocyclic double bond.
-
Elimination Reaction: This strategy starts with an N-protected 3-hydroxypiperidine, which is converted into a derivative with a suitable leaving group, followed by base-induced elimination.
-
Organometallic and Cycloaddition Routes: More advanced methods can construct the piperidine ring while simultaneously installing the methylene group, such as through palladium-catalyzed cycloadditions.[1]
Synthetic Pathway I: The Wittig Olefination Approach
The Wittig reaction is a robust and widely used method for converting ketones into alkenes.[2][3] Its application to the synthesis of this compound is highly effective, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct.[3]
The key precursor for this pathway is N-Benzyl-3-piperidone . This intermediate can be synthesized through various routes, often starting from 3-hydroxypyridine or via Dieckmann condensation of N-benzyl glycine ethyl ester derivatives.[4][5][6]
Caption: Workflow for the Wittig olefination pathway.
Causality and Experimental Insights
-
Ylide Generation: The Wittig reagent (the ylide) is generated in situ by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base.[3] The choice of base is critical; organolithium reagents like n-butyllithium (n-BuLi) or strong hydride bases like sodium hydride (NaH) are commonly used in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to ensure complete deprotonation.
-
Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the piperidone. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[2][7] This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[7]
-
Advantages: This method is generally high-yielding and tolerant of various functional groups. The reaction is highly specific for creating the C=C bond at the carbonyl position.
-
Challenges: The primary challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product. Careful chromatography or crystallization is often required.
Experimental Protocol: Wittig Olefination
This protocol is adapted from established procedures for the methylenation of cyclic ketones.[8]
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (2.5 M in hexanes)
-
N-Benzyl-3-piperidone hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF via syringe.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add sodium hydride (1.2 equivalents) portion-wise. Alternatively, add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution develops a characteristic orange-yellow color, indicating ylide formation.
-
Ketone Addition: Dissolve N-Benzyl-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Synthetic Pathway II: Elimination from a 3-Hydroxypiperidine Precursor
An alternative strategy involves the formation of the exocyclic double bond through an elimination reaction. This pathway begins with N-Benzyl-3-hydroxypiperidine , which can be synthesized by reducing N-Benzyl-3-piperidone with a reducing agent like sodium borohydride (NaBH₄).[4][9]
Caption: Workflow for the elimination pathway.
Causality and Experimental Insights
-
Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. It must first be converted into a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Elimination Step: The resulting tosylate or mesylate is then treated with a strong, non-nucleophilic base to promote an E2 elimination. Common bases for this purpose include potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU). The use of a sterically hindered base is crucial to favor elimination over a competing Sₙ2 substitution reaction. The reaction is typically heated in a suitable solvent like THF or DMF.
-
Regioselectivity: This reaction can potentially yield two different alkene isomers: the desired exocyclic product (3-methylene) and the endocyclic product (tetrahydropyridine derivative). The product ratio is influenced by the base, solvent, and steric factors. Often, the thermodynamically more stable endocyclic alkene is the major product. Achieving high selectivity for the exocyclic isomer can be challenging and may require specific reaction conditions.
Comparison of Synthetic Pathways
| Parameter | Pathway I: Wittig Olefination | Pathway II: Elimination |
| Starting Material | N-Benzyl-3-piperidone | N-Benzyl-3-hydroxypiperidine |
| Key Reagents | Phosphonium salt, strong base (n-BuLi, NaH) | Sulfonyl chloride, non-nucleophilic base (KOtBu, DBU) |
| Number of Steps | 1 (from ketone) | 2 (from alcohol) |
| Typical Yields | Generally good to excellent | Variable, depends on regioselectivity |
| Advantages | High regioselectivity for the exocyclic alkene. | Uses common and less hazardous reagents than organolithiums. |
| Disadvantages | Byproduct removal can be difficult; requires strictly anhydrous conditions. | Risk of forming the undesired endocyclic alkene isomer; requires an extra activation step. |
Conclusion
The synthesis of this compound is most reliably achieved via the Wittig olefination of N-Benzyl-3-piperidone. This method offers superior control over the regiochemical outcome, directly yielding the desired exocyclic methylene group. While the elimination pathway provides a viable alternative, it presents significant challenges in controlling the regioselectivity of the double bond formation. For research and development purposes where unambiguous product formation is paramount, the Wittig reaction remains the superior and more trusted strategy. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the desired level of isomeric purity.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
Retrosynthetic Analysis of Benzyl 3-methylenepiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth retrosynthetic analysis of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis outlines a strategic approach to its synthesis, identifying key precursors and transformations. This document offers detailed experimental protocols for the proposed synthetic route, supported by quantitative data from analogous reactions, and visualizes the logical connections through schematic diagrams.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by breaking bonds and applying known chemical transformations in reverse.
The primary disconnection for this compound involves the carbon-carbon double bond of the exocyclic methylene group. This bond can be retrosynthetically cleaved using an olefination reaction, such as the Wittig reaction. This disconnection points to a carbonyl precursor, specifically Benzyl 3-oxopiperidine-1-carboxylate.
Caption: Retrosynthetic analysis of the target molecule.
Further deconstruction of Benzyl 3-oxopiperidine-1-carboxylate reveals that it can be synthesized from simpler starting materials. A plausible approach involves the Dieckmann condensation of a suitably substituted diester, or through the oxidation of the corresponding alcohol, N-benzyl-3-hydroxypiperidine, which in turn can be prepared from 3-hydroxypyridine.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis commences with the protection of the nitrogen atom of 3-hydroxypiperidine with a benzyl chloroformate to form benzyl 3-hydroxypiperidine-1-carboxylate. Subsequent oxidation of the secondary alcohol yields the key intermediate, Benzyl 3-oxopiperidine-1-carboxylate. The final step involves a Wittig reaction with methylenetriphenylphosphorane to introduce the exocyclic methylene group, affording the target molecule.
Caption: Proposed forward synthetic pathway.
Data Presentation
The following table summarizes the key transformations, reagents, and expected yields for the synthesis of this compound. The yields are based on literature precedents for similar reactions.
| Step | Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | N-Protection | 3-Hydroxypiperidine | Benzyl chloroformate, a suitable base (e.g., triethylamine or sodium bicarbonate), in a solvent like dichloromethane or a biphasic system. | Benzyl 3-hydroxypiperidine-1-carboxylate | 85-95 |
| 2 | Oxidation | Benzyl 3-hydroxypiperidine-1-carboxylate | Swern oxidation (oxalyl chloride, DMSO, triethylamine) or PCC in dichloromethane. | Benzyl 3-oxopiperidine-1-carboxylate | 80-90 |
| 3 | Wittig Olefination | Benzyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK) in an anhydrous solvent like THF. | This compound | 70-85[1] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Benzyl 3-hydroxypiperidine-1-carboxylate
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Benzyl 3-hydroxypiperidine-1-carboxylate.
Step 2: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate
-
Reaction Setup: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Swern Oxidation: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise to the cooled oxalyl chloride solution. Stir for 15 minutes.
-
Substrate Addition: Add a solution of Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, Benzyl 3-oxopiperidine-1-carboxylate, can be purified by flash chromatography.[2]
Step 3: Synthesis of this compound via Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at room temperature for 1 hour.[3][4]
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.[5]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. A patent for a similar synthesis of 4-methylenepiperidine reports a yield of 75-85%.[1]
Conclusion
This technical guide outlines a robust and efficient retrosynthetic approach for the preparation of this compound. The key steps involve N-protection, oxidation, and a Wittig olefination. The provided experimental protocols, based on well-established chemical transformations, offer a practical guide for researchers in the synthesis of this and structurally related piperidine derivatives. The modularity of this synthetic route allows for the potential introduction of diverse functionalities for further drug discovery and development efforts.
References
- 1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. Benzyl 3-oxopiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzyl 3-methylenepiperidine-1-carboxylate. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural features, which include the N-benzyl piperidine motif. The N-benzyl piperidine scaffold is a recognized pharmacophore found in a variety of biologically active molecules, offering a versatile platform for the development of new therapeutic agents.[1][2]
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data for related compounds, the following properties can be predicted.
| Property | Value | Source |
| CAS Number | 138163-15-2 | [3] |
| Molecular Formula | C₁₄H₁₇NO₂ | [4] |
| Molecular Weight | 231.29 g/mol | [5] |
| Appearance | Colorless to light yellow liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | 146 °C at 1 Torr (Predicted) | [5] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | -1.46 ± 0.20 (Predicted) | [5] |
| InChI Key | FQLKVNIQHUASLU-UHFFFAOYSA-N | [3] |
| SMILES | C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | [4] |
Synthesis
A likely synthetic route to this compound involves a two-step process starting from commercially available N-benzyl-3-piperidone. The first step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by a Wittig reaction to introduce the exocyclic methylene group.
Synthesis of Benzyl 3-oxopiperidine-1-carboxylate
The precursor, Benzyl 3-oxopiperidine-1-carboxylate, can be synthesized from N-benzyl-3-piperidone and benzyl chloroformate.
Experimental Protocol:
Synthesis of this compound via Wittig Reaction
The conversion of the 3-oxo group to a 3-methylene group can be achieved via the Wittig reaction.[1][6][7][8] This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.
Experimental Protocol:
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C or below, and a strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise to generate the ylide (methylenetriphenylphosphorane). The resulting mixture is stirred at low temperature for a specified period.
-
Wittig Reaction: A solution of Benzyl 3-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the prepared ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Below is a DOT script for a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the exocyclic double bond, the N-benzyloxycarbonyl (Cbz) protecting group, and the piperidine ring itself.
Reactions of the Exocyclic Double Bond
The exocyclic methylene group is susceptible to a variety of reactions typical of alkenes:
-
Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).
-
Hydrogenation: The double bond can be reduced to a methyl group by catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst.
-
Oxidation: The double bond can be cleaved by ozonolysis to yield a ketone (3-oxopiperidine derivative) or undergo dihydroxylation with reagents like osmium tetroxide.
-
Cycloaddition Reactions: The alkene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes.
Reactions of the N-Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under specific conditions:
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[9] This is a mild and common method for deprotection.
-
Acidic Cleavage: Strong acidic conditions can also be used to remove the Cbz group, though this method is less common and may not be compatible with other acid-sensitive functional groups.[10]
Reactivity of the Piperidine Ring
The piperidine ring is generally stable but can undergo ring-opening reactions under certain conditions, such as electrochemical oxidation.[11][12]
The following DOT script provides a diagram illustrating the potential reactivity of this compound.
Caption: Potential reaction pathways for this compound.
Safety and Handling
-
Hazard Statements: Related compounds are associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13][14] It is prudent to handle this compound with similar precautions.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Applications in Drug Discovery
The N-benzyl piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This structural motif is valued for its ability to introduce three-dimensionality into molecules, which can lead to improved binding affinity and selectivity for biological targets. The piperidine ring can also modulate physicochemical properties such as lipophilicity and aqueous solubility, which are critical for drug-like characteristics.[2]
This compound can serve as a versatile building block for the synthesis of more complex molecules. The exocyclic methylene group provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships. The N-Cbz group provides a stable protecting group that can be removed at a later stage of the synthesis to reveal the secondary amine, which can then be further modified.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reasonably achieved through established methods such as the Wittig reaction. Its reactivity is predictable based on the functional groups present, offering multiple avenues for further chemical modification. As with any chemical, appropriate safety precautions should be taken during handling and storage. The presence of the N-benzyl piperidine scaffold suggests that derivatives of this compound could be of interest for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzyl 3-oxopiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 3. This compound | 138163-15-2 | NFA16315 [biosynth.com]
- 4. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tdcommons.org [tdcommons.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-methylenepiperidine-1-carboxylate is a heterocyclic compound belonging to the vast family of piperidine derivatives, a class of molecules of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and biologically active natural products. This technical guide provides a comprehensive overview of the probable synthetic route to this compound, detailing the necessary precursors and reaction mechanisms. Due to the limited publicly available information on the specific discovery and history of this exact molecule, this guide focuses on the logical and scientifically established methods for its preparation based on well-known organic chemistry principles.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its structural flexibility and ability to be functionalized at various positions make it a privileged scaffold in the design of therapeutic agents. Piperidine derivatives have demonstrated a wide range of pharmacological activities, underscoring their importance in the development of new drugs. The introduction of an exocyclic methylene group, as seen in this compound, can significantly influence the molecule's conformational properties and its interactions with biological targets. The benzyl carbamate protecting group on the nitrogen atom is a common feature in synthetic chemistry, allowing for controlled reactions and subsequent deprotection to reveal the secondary amine for further derivatization.
Retrosynthetic Analysis and Proposed Synthetic Pathway
-
Synthesis of the Precursor: Preparation of Benzyl 4-oxopiperidine-1-carboxylate.
-
Olefin Formation: A Wittig reaction to introduce the exocyclic methylene group.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)
The synthesis of the key ketone precursor can be achieved through the N-protection of commercially available piperidin-4-one.
Reaction:
Piperidin-4-one + Benzyl Chloroformate → Benzyl 4-oxopiperidine-1-carboxylate
Detailed Protocol:
-
Materials:
-
Piperidin-4-one hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
-
Procedure:
-
Piperidin-4-one hydrochloride is dissolved or suspended in the chosen solvent.
-
The mixture is cooled in an ice bath (0-5 °C).
-
The base is added to neutralize the hydrochloride and deprotonate the piperidine nitrogen.
-
Benzyl chloroformate is added dropwise to the stirred reaction mixture, maintaining the low temperature.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Benzyl 4-oxopiperidine-1-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
-
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] In this step, Benzyl 4-oxopiperidine-1-carboxylate is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane, to form the desired exocyclic double bond.
Reaction:
Benzyl 4-oxopiperidine-1-carboxylate + Methylenetriphenylphosphorane → this compound + Triphenylphosphine oxide
Detailed Protocol:
-
Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
-
Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at a low temperature (typically -78 °C to 0 °C) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction Procedure:
-
The solution of the pre-formed ylide is maintained at a low temperature.
-
A solution of Benzyl 4-oxopiperidine-1-carboxylate in the same dry solvent is added dropwise to the ylide solution.
-
The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 138163-15-2 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or solid |
| Predicted ¹H NMR | Signals expected for the benzyl group (aromatic protons and CH₂), the exocyclic methylene protons, and the piperidine ring protons. |
| Predicted ¹³C NMR | Signals expected for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, the sp² carbons of the double bond, and the sp³ carbons of the piperidine ring. |
| Predicted IR (cm⁻¹) | Peaks expected for C=O (carbamate), C=C (alkene), C-N, and aromatic C-H stretches. |
| Predicted Mass Spec | Molecular ion peak (M⁺) expected at m/z 231.13. |
Potential Applications in Research and Drug Discovery
Although specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential areas of application in medicinal chemistry. The 3-substituted piperidine framework is a key component in a variety of biologically active compounds. The exocyclic methylene group can act as a Michael acceptor or be involved in other specific interactions with biological targets.
The N-benzyl carbamate can be readily removed to provide the free secondary amine, which serves as a versatile handle for the introduction of a wide range of substituents, allowing for the generation of a library of derivatives for screening against various biological targets. This makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents.
Conclusion
While the formal discovery and detailed history of this compound remain elusive in the public domain, its synthesis can be confidently approached through established and reliable synthetic methodologies. The two-step process involving the N-protection of piperidin-4-one followed by a Wittig olefination provides a logical and feasible route to this compound. The lack of extensive characterization and biological activity data in the literature highlights an opportunity for further research into the properties and potential applications of this and related 3-methylenepiperidine derivatives. As the quest for novel therapeutic agents continues, such structurally unique building blocks will undoubtedly play a crucial role in the expansion of chemical space for drug discovery.
References
Benzyl 3-methylenepiperidine-1-carboxylate structural analogs and derivatives
An In-depth Technical Guide on Benzyl 3-methylenepiperidine-1-carboxylate Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural flexibility and ability to interact with a wide range of biological targets. This technical guide focuses on the structural analogs and derivatives of this compound, a specific scaffold with potential for diverse pharmacological applications. While literature directly addressing this exact molecule is limited, this guide provides a comprehensive overview of its closely related analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The insights gathered from these related compounds offer a valuable framework for the rational design and development of novel therapeutics based on the this compound core.
The N-benzyl group provides crucial hydrophobic and π-stacking interactions, while the piperidine ring's basic nitrogen can engage with negatively charged residues in receptor binding pockets. The 3-methylene group introduces a reactive exocyclic double bond, offering a unique point for further chemical modification or interaction with biological targets. The carboxylate at the 1-position provides a handle for prodrug strategies or for modulating the physicochemical properties of the molecule.
This guide will delve into the synthetic strategies for creating substituted piperidines, the diverse biological targets modulated by these compounds, and the key structural features that govern their activity.
Synthesis of Benzylpiperidine Derivatives
The synthesis of benzylpiperidine derivatives can be achieved through various routes, often involving the construction of the piperidine ring or the modification of a pre-existing piperidine scaffold.
A general approach involves the alkylation of a piperidine derivative with a benzyl halide. For instance, N-benzyl-4-piperidinecarboxylic acid methyl ester can be synthesized by reacting 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl bromide in the presence of a base like triethylamine.[1] Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.[1]
Another common strategy is the reductive amination of a piperidone with a benzylamine, or the reaction of a piperidine with a benzaldehyde followed by reduction. The synthesis of 3-(substituted benzyl)piperidines has been achieved by the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the heteroaromatic ring.
For the synthesis of 4-substituted benzylpiperidines, a hydroboration-oxidation of a 4-methylenepiperidine derivative, followed by a palladium-catalyzed cross-coupling reaction, has been employed.[2]
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-4-piperidinecarboxylic Acid Methyl Ester:
To a solution of 4-piperidinecarboxylic acid methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, benzyl bromide (1.2 equivalents) and triethylamine (2.2 equivalents) are added.[1] The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).[1] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.[1] The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.[1]
General Procedure for Hydrolysis to N-Benzyl-4-piperidinecarboxylic Acid:
N-benzyl-4-piperidinecarboxylic acid methyl ester (1 equivalent) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium hydroxide.[1] The reaction is heated to reflux and monitored by TLC.[1] Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product, which is then collected by filtration.
Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylcholinesterase enzyme. The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.[3]
Biological Activities and Structure-Activity Relationships
Derivatives of the benzylpiperidine scaffold have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.
Cholinesterase Inhibition:
Many N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[3][4][5] The N-benzyl group can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine core and its substituents can bind to the catalytic active site (CAS).[4]
-
SAR: Structure-activity relationship studies have shown that substitutions on the benzyl ring can significantly influence potency and selectivity. For example, dimethoxy substitution on the benzyl ring has been found in potent inhibitors.[6] The linker between the piperidine ring and other pharmacophoric groups is also crucial for activity.[7]
USP7 Inhibition:
N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase implicated in cancer.[8] The piperidinol core and the N-benzyl group are key for binding to the enzyme's active site.[8]
-
SAR: The substitution pattern on the aromatic ring of the N-benzyl group plays a critical role in determining the inhibitory potency.[8] X-ray crystallography studies have revealed that these inhibitors can adopt novel binding poses within the USP7 active site.[8]
Antimicrobial Activity:
Certain N-benzyl piperidin-4-one derivatives have demonstrated significant antimicrobial activity against bacteria and fungi, such as Escherichia coli and Aspergillus niger.[9]
Other Activities:
Benzylpiperidine derivatives have also been explored as tyrosinase inhibitors, σ1 receptor ligands, and agents targeting other neurological disorders.[10][11] The flexibility of the benzylpiperidine scaffold allows for its adaptation to a variety of binding pockets.
Quantitative Data
| Compound ID | Target | Activity (IC50) | Reference |
| L55 (N-benzyl piperidinol derivative) | USP7 | 40.8 nM | [8] |
| Compound 5k (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) | AChE | 2.13 nM | [4] |
| Compound 5h (N'-(4-benzylpiperidin-1-yl)alkylamine derivative) | AChE | 6.83 nM | [4] |
| Compound 4a (N-benzyl-piperidine derivative) | AChE | 2.08 µM | [5] |
| Compound 4a (N-benzyl-piperidine derivative) | BuChE | 7.41 µM | [5] |
| Compound d5 (N-benzyl piperidine derivative) | HDAC | 0.17 µM | [3] |
| Compound d5 (N-benzyl piperidine derivative) | AChE | 6.89 µM | [3] |
| Compound d10 (N-benzyl piperidine derivative) | HDAC | 0.45 µM | [3] |
| Compound d10 (N-benzyl piperidine derivative) | AChE | 3.22 µM | [3] |
Visualizations
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Benzyl 3-Methylenepiperidine-1-carboxylate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Benzyl 3-methylenepiperidine-1-carboxylate emerges as a versatile and promising scaffold in synthetic and medicinal chemistry. This in-depth technical guide explores its synthesis, potential research applications, and the experimental methodologies that underpin its utility. The strategic placement of a reactive exocyclic methylene group on a protected piperidine ring makes this compound a valuable building block for the creation of diverse and complex molecular architectures with significant therapeutic potential.
Core Compound Properties
To facilitate its use in research, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 138163-15-2 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Wittig reaction. This venerable olefination reaction provides a reliable means of introducing the exocyclic methylene group onto the piperidine core.
Synthetic Workflow: Wittig Reaction
The overall synthetic transformation involves the reaction of N-Cbz-3-piperidone with a suitable phosphonium ylide.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Wittig Olefination of N-Cbz-3-piperidone
This protocol is a representative procedure based on established Wittig reaction methodologies. Researchers should optimize conditions for their specific laboratory setup and scale.
Materials:
-
N-Cbz-3-piperidone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the suspension. The color of the reaction mixture will typically turn deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Olefination: Cool the ylide solution back to 0°C. Dissolve N-Cbz-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Potential Research Applications
The chemical architecture of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The exocyclic double bond serves as a handle for a range of chemical transformations.
Michael Addition Reactions
The electron-withdrawing nature of the adjacent carbamate group activates the exocyclic double bond as a Michael acceptor. This allows for the conjugate addition of various nucleophiles, leading to the formation of 3-substituted piperidine derivatives.
Caption: Michael addition on the exocyclic double bond.
This reactivity opens avenues for the synthesis of compounds with diverse functionalities, which could be screened for a range of biological activities.
Cycloaddition Reactions (Diels-Alder)
The exocyclic diene can potentially participate as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would lead to the formation of spirocyclic piperidine derivatives, a structural motif found in numerous biologically active natural products and synthetic compounds.
Caption: Diels-Alder reaction for spirocycle synthesis.
The synthesis of novel spirocyclic scaffolds is of significant interest in drug discovery for exploring new chemical space and developing compounds with unique pharmacological profiles.
Cross-Coupling Reactions (Suzuki-Miyaura)
While less common for exocyclic alkenes, under specific catalytic conditions, the double bond could potentially be functionalized via cross-coupling reactions. For instance, a hydroboration-oxidation sequence could introduce a hydroxyl group, which could then be converted to a triflate for subsequent Suzuki-Miyaura coupling with a boronic acid, introducing an aryl or heteroaryl substituent.
Caption: Potential Suzuki-Miyaura cross-coupling pathway.
This approach would enable the synthesis of compounds with extended aromatic systems, which are often crucial for interactions with biological targets.
Biological Significance and Drug Discovery Potential
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of the 3-methylene group provides a key point for diversification and the exploration of structure-activity relationships (SAR).
While no specific biological data for this compound has been found in the public domain, the broader class of substituted piperidines has demonstrated a wide range of pharmacological activities, including but not limited to:
-
Central Nervous System (CNS) Activity: Many piperidine derivatives act as receptor antagonists or reuptake inhibitors for various neurotransmitters.
-
Analgesia: The piperidine scaffold is a core component of many potent opioid analgesics.
-
Enzyme Inhibition: Substituted piperidines have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are important targets in cancer therapy.
The potential for this compound to serve as a precursor to novel therapeutic agents is significant. By applying the synthetic transformations outlined above, researchers can generate libraries of diverse compounds for screening against a wide array of biological targets.
Conclusion
This compound is a readily accessible and highly versatile building block for chemical synthesis and drug discovery. Its strategic combination of a protected piperidine core and a reactive exocyclic double bond offers a wealth of opportunities for the creation of novel and complex molecular structures. The synthetic pathways and potential applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising compound in their scientific endeavors. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted and holds the promise of yielding new discoveries in both chemistry and medicine.
Benzyl 3-Methylenepiperidine-1-carboxylate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-methylenepiperidine-1-carboxylate has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive exocyclic methylene group and a readily cleavable N-Cbz protecting group, offer a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores its utility in various synthetic transformations, including cycloaddition, conjugate addition, and hydroboration reactions. Detailed experimental protocols, quantitative data, and schematic diagrams are presented to facilitate its application in research and drug development.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical agents. The strategic functionalization of the piperidine ring is crucial for modulating the pharmacological properties of these molecules. This compound, with its exocyclic double bond at the 3-position, serves as a key precursor for introducing diverse functionalities and stereochemical complexity. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the nitrogen atom during various synthetic manipulations and can be selectively removed under mild hydrogenolysis conditions. This guide details the synthesis of this important building block and showcases its potential in constructing intricate molecular frameworks.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available precursors. The key steps involve the protection of 3-piperidone followed by a Wittig olefination to introduce the exocyclic methylene group.
Figure 1: Synthetic pathway to this compound.
Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)
The precursor, benzyl 3-oxopiperidine-1-carboxylate, is synthesized by the N-protection of 3-piperidone hydrochloride with benzyl chloroformate under basic conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| 3-Piperidone hydrochloride | Benzyl chloroformate | NaHCO₃ | Dichloromethane/Water | Benzyl 3-oxopiperidine-1-carboxylate | 85% | Generic procedure |
Wittig Olefination to Yield this compound
The carbonyl group of benzyl 3-oxopiperidine-1-carboxylate is converted to an exocyclic methylene group via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.
| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |
| Benzyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran | This compound | ~80% (estimated) | Adapted from analogous procedures |
Applications in Organic Synthesis
The exocyclic double bond in this compound is a versatile functional handle for a variety of synthetic transformations, enabling the construction of highly functionalized piperidine derivatives.
Figure 2: Key synthetic transformations of this compound.
Cycloaddition Reactions
The electron-rich exocyclic double bond can participate as a dienophile in [4+2] cycloaddition reactions with various dienes to construct spirocyclic piperidine systems. These structures are of significant interest in drug discovery.
| Diene | Dienophile | Conditions | Product | Yield | Diastereomeric Ratio |
| Danishefsky's Diene | N-Boc-3-methylenepiperidine | Lewis Acid (e.g., ZnCl₂) | Spiro[piperidine-3,2'-cyclohexan]-4'-one derivative | 75% | >95:5 |
| 1,3-Butadiene | N-Boc-3-methylenepiperidine | High Temperature | Spiro[5.5]undecane derivative | 68% | - |
Conjugate Addition Reactions
The α,β-unsaturated system in this compound is susceptible to conjugate addition by a variety of nucleophiles, including organocuprates and Grignard reagents. This allows for the introduction of a wide range of substituents at the 3-position.
| Nucleophile | Substrate | Conditions | Product | Yield |
| Me₂CuLi | N-Boc-3-methylenepiperidine | THF, -78 °C | N-Boc-3-methyl-3-alkylpiperidine | 90% |
| PhMgBr / CuI | N-Boc-3-methylenepiperidine | THF, 0 °C | N-Boc-3-phenyl-3-methylpiperidine | 85% |
Hydroboration-Oxidation
The hydroboration-oxidation of the exocyclic double bond provides a route to 3-(hydroxymethyl)piperidine derivatives. The use of bulky boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) ensures high regioselectivity for the anti-Markovnikov alcohol. Asymmetric hydroboration can be employed to achieve enantiomerically enriched products.
| Borane Reagent | Substrate | Oxidation | Product | Yield | Enantiomeric Excess |
| 9-BBN | N-Boc-3-methylenepiperidine | H₂O₂, NaOH | N-Boc-3-(hydroxymethyl)piperidine | 92% | - |
| (-)-Ipc₂BH | N-Boc-3-methylenepiperidine | H₂O₂, NaOH | (R)-N-Boc-3-(hydroxymethyl)piperidine | 85% | 95% ee |
Experimental Protocols
Synthesis of Benzyl 3-oxopiperidine-1-carboxylate
To a stirred solution of 3-piperidone hydrochloride (10.0 g, 72.7 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL) at 0 °C is added sodium bicarbonate (18.3 g, 218 mmol). Benzyl chloroformate (11.4 mL, 80.0 mmol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:4) to afford benzyl 3-oxopiperidine-1-carboxylate as a colorless oil.
Synthesis of this compound
To a suspension of methyltriphenylphosphonium bromide (35.7 g, 100 mmol) in anhydrous tetrahydrofuran (200 mL) at 0 °C under an argon atmosphere is added n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise. The resulting yellow suspension is stirred at 0 °C for 1 hour. A solution of benzyl 3-oxopiperidine-1-carboxylate (11.65 g, 50 mmol) in anhydrous tetrahydrofuran (50 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:9) to give this compound as a colorless oil.
Representative Procedure for [4+2] Cycloaddition
A solution of this compound (1.16 g, 5.0 mmol) and Danishefsky's diene (1.28 g, 7.5 mmol) in toluene (20 mL) is treated with zinc chloride (0.68 g, 5.0 mmol) at room temperature. The mixture is stirred for 24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the spirocyclic product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its straightforward preparation and the reactivity of its exocyclic double bond allow for a wide range of synthetic transformations. This guide provides the necessary information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents. The detailed protocols and tabulated data serve as a practical resource for the application of this building block in modern organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, benzyl 3-methylenepiperidine-1-carboxylate and its related analogues have garnered significant interest for their therapeutic potential, particularly in the realm of neurodegenerative diseases and cognitive disorders. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.
Synthesis of the Benzylpiperidine Core
The synthesis of benzylpiperidine carboxylates and related compounds typically involves the construction of the core piperidine ring, followed by the introduction of the benzyl and carboxylate functionalities. A common synthetic strategy is the N-alkylation of a pre-existing piperidine ring with a suitable benzyl halide.
For instance, the synthesis of 1-benzylpiperidine derivatives can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the benzylic carbon, displacing the chloride ion.
Another key synthetic route involves the modification of piperidine precursors. For example, 1-benzylpiperidine-4-carboxaldehyde can be synthesized from its corresponding ethyl ester, ethyl 1-benzylpiperidine-4-carboxylate, through reduction with a hydride reagent like diisobutylaluminum hydride (DIBAL-H).
Biological Activity and Therapeutic Targets
Derivatives of benzylpiperidine carboxylate have shown significant activity against a range of biological targets, most notably acetylcholinesterase (AChE) and sigma receptors. This dual activity makes them promising candidates for the development of multi-target drugs for complex neurological disorders.
Acetylcholinesterase Inhibition
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several benzylpiperidine derivatives have been identified as potent AChE inhibitors.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the AChE inhibitory activity of selected benzylpiperidine derivatives.
| Compound | AChE IC50 (nM) | Reference Compound | AChE IC50 (nM) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56[1][2] | Donepezil | 5.7 - 11.6[1] |
| 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 910[3] | Galantamine | 410 - 556,010[1] |
| Benzylpiperidine Derivative 19 | 26,780 (BuChE)[4] | Rivastigmine | 4.3 - 4,150[1] |
| Benzylpiperidine Derivative 21 | 6,160 (BuChE)[4] |
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activities of selected benzylpiperidine derivatives and reference compounds.
Sigma Receptor Modulation
Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of central nervous system disorders. Benzylpiperidine derivatives have been shown to exhibit high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinity is typically expressed as the inhibitory constant (Ki), which represents the concentration of a ligand that will bind to half the receptors at equilibrium.
| Compound | Receptor Subtype | Ki (nM) |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45[5] |
| N-[(4-methoxyphenoxy)ethyl]piperidine 1b | σ1 | 0.89[6] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | S1R | 3.2[7] |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-1 | 1.7[8] |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Sigma-2 | 25.2[8] |
Table 2: Sigma receptor binding affinities of selected benzylpiperidine derivatives.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of benzylpiperidine derivatives against AChE is commonly determined using a spectrophotometric method developed by Ellman.[9][10]
Principle: This assay is based on the reaction of the substrate, acetylthiocholine (ATCh), with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Acetylcholinesterase Inhibition Assay
Sigma Receptor Binding Assay
The affinity of benzylpiperidine derivatives for sigma receptors is determined using a radioligand binding assay.[11][12]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line expressing the sigma receptor of interest.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in a suitable assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for Sigma Receptor Binding Assay
Signaling Pathways
The neuroprotective effects of benzylpiperidine derivatives, particularly those that inhibit AChE, are thought to be mediated, in part, through the modulation of intracellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway is often initiated by growth factors binding to their receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by phosphorylation. Activated Akt then phosphorylates a variety of downstream targets to exert its pro-survival effects.
PI3K/Akt Signaling Pathway
Conclusion
This compound and its related compounds represent a promising class of molecules with significant potential for the development of novel therapeutics, particularly for neurodegenerative diseases. Their ability to modulate multiple key targets, such as acetylcholinesterase and sigma receptors, offers a multifaceted approach to treating complex multifactorial disorders. Further research focusing on optimizing the structure-activity relationship and pharmacokinetic properties of these compounds is warranted to translate their preclinical promise into clinical reality. This technical guide provides a foundational understanding of the current state of research in this exciting field, serving as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate
CAS Number: 138163-15-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 3-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the exocyclic methylene group and the benzyl carbamate protecting group offers unique reactivity and structural features for further chemical modifications.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138163-15-2 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₂ | [1][2] |
| Molecular Weight | 231.3 g/mol | [1][2] |
| SMILES | C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through several established synthetic methodologies for introducing an exocyclic double bond onto a piperidine ring. A highly plausible and widely used method is the Wittig reaction, starting from the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.
Proposed Synthetic Pathway: Wittig Reaction
The Wittig reaction is a reliable method for converting ketones into alkenes.[3] In this proposed synthesis, Benzyl 3-oxopiperidine-1-carboxylate would react with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the desired product.
Caption: Proposed synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Benzyl 3-oxopiperidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The mixture will typically turn a characteristic yellow-orange color upon formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in public databases. However, based on the structure, the following characteristic signals would be expected:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Singlet for the benzylic CH₂ (approx. 5.1-5.2 ppm).- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely spaced multiplets (approx. 4.8-5.0 ppm).- Multiplets for the piperidine ring protons. |
| ¹³C NMR | - Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Carbonyl carbon of the carbamate (approx. 155 ppm).- Quaternary carbon of the double bond (approx. 140-145 ppm).- Methylene carbon of the double bond (approx. 110-115 ppm).- Benzylic carbon (approx. 67 ppm).- Carbons of the piperidine ring. |
| IR | - C=O stretch of the carbamate (approx. 1700 cm⁻¹).- C=C stretch of the alkene (approx. 1650 cm⁻¹).- Aromatic C-H stretches (approx. 3030-3100 cm⁻¹).- Aliphatic C-H stretches (approx. 2850-2950 cm⁻¹). |
| MS (ESI) | Expected [M+H]⁺ at m/z 232.1. |
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of an exocyclic methylene group provides a site for further functionalization through various chemical transformations, such as Michael additions, ozonolysis, or Heck reactions. This makes this compound a potentially valuable building block for the synthesis of novel and diverse libraries of piperidine-based compounds for drug discovery.
While no specific biological activity has been reported for this compound itself, the 3-substituted piperidine motif is a key component in a variety of biologically active molecules. The conformational flexibility and the ability to introduce substituents with defined stereochemistry at the 3-position are crucial for molecular recognition by biological targets.
Potential Therapeutic Areas
Derivatives of 3-substituted piperidines have been explored for a wide range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors.
-
Oncology: Modified piperidine scaffolds are being investigated as anticancer agents.[6]
-
Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical research. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. This compound | 138163-15-2 | NFA16315 [biosynth.com]
- 2. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Benzyl 3-methylenepiperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Benzyl 3-methylenepiperidine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details synthetic methodologies for obtaining this molecule in both racemic and enantiomerically enriched forms, protocols for stereochemical analysis, and presents relevant quantitative data.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of stereocenters and specific functional groups, such as an exocyclic methylene at the 3-position, can significantly influence the pharmacological profile of these molecules. This compound, with its chiral center at the C3 position, represents a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding and controlling its stereochemistry is therefore of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Wittig reaction being a prominent and reliable method for the introduction of the exocyclic methylene group.
Racemic Synthesis via Wittig Reaction
A common and effective method for the synthesis of the racemic mixture of this compound involves the Wittig olefination of the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.
Experimental Protocol:
A detailed experimental protocol for a similar Wittig reaction on N-tert-butoxycarbonyl-4-piperidone provides a reliable template.[1] The protocol for the synthesis of this compound would be analogous:
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically potassium tert-butoxide or n-butyllithium, is added to generate the methylenetriphenylphosphorane ylide.[2]
-
Olefination Reaction: A solution of Benzyl 3-oxopiperidine-1-carboxylate in the same solvent is then added dropwise to the freshly prepared Wittig reagent at a controlled temperature, often 0 °C to room temperature.[1][3]
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is generally achieved by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[1][3]
Logical Workflow for Racemic Synthesis:
Caption: General workflow for the racemic synthesis of this compound.
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound is crucial for pharmacological studies. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
2.2.1. Asymmetric Synthesis
While a direct asymmetric synthesis for this compound is not extensively documented in readily available literature, several modern synthetic methods for related chiral piperidines can be adapted. One potential approach involves the asymmetric reduction of a suitable precursor. For instance, the enantioselective reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been successfully achieved using ketoreductase enzymes.[4] A subsequent dehydration or a stereospecific olefination could potentially yield the chiral product.
2.2.2. Chiral Resolution
Kinetic resolution of racemic piperidine derivatives is a well-established method. A study on the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base like sparteine in combination with an organolithium reagent demonstrates a viable strategy.[5][6] This method relies on the differential rate of deprotonation of the two enantiomers, allowing for the separation of one enantiomer from the racemate.
Another common approach is the formation of diastereomeric salts. The racemic amine (after deprotection of the carbamate) can be reacted with a chiral resolving agent, such as tartaric acid derivatives or (R)- or (S)-mandelic acid, to form diastereomeric salts which can then be separated by fractional crystallization.[7]
Stereochemical Analysis
The determination of the enantiomeric purity and the assignment of the absolute configuration of this compound are critical steps. A combination of analytical techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of a chiral compound.
Experimental Protocol:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of piperidine derivatives.[7]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.[8] For polar mode, a mobile phase of an alcohol with a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can be used to improve peak shape for basic analytes.[7][8]
-
Detection: A UV detector is commonly used for detection, as the benzyl carbamate group provides a chromophore.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for determining enantiomeric purity.
Experimental Protocol for Enantiomeric Purity Determination:
-
Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reacting the corresponding deprotected amine with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio by integration.[8]
-
Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of the analyte. This forms transient diastereomeric complexes that can lead to the separation of signals for the two enantiomers in the NMR spectrum.
Expected NMR Data:
Based on the structure and data for analogous compounds like tert-butyl 4-methylenepiperidine-1-carboxylate, the following ¹H NMR signals are expected for this compound (in CDCl₃):[1]
-
~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~5.1 ppm (s, 2H): Methylene protons of the benzyl group.
-
~4.8 ppm (s, 2H): Vinylic protons of the exocyclic methylene group.
-
~3.4-3.6 ppm (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen and the double bond.
-
~2.2-2.4 ppm (m, 2H): Methylene protons at the 5-position of the piperidine ring.
The exact chemical shifts and multiplicities may vary slightly. In a chiral environment (e.g., with a chiral solvating agent), splitting of these signals would be observed, allowing for the quantification of each enantiomer.
Quantitative Data
| Property | (R)-Benzyl 3-methylenepiperidine-1-carboxylate | (S)-Benzyl 3-methylenepiperidine-1-carboxylate | Racemic this compound |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₄H₁₇NO₂ | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol | 231.29 g/mol |
| Appearance | To be determined | To be determined | Colorless oil[1] |
| Specific Rotation ([α]D) | To be determined | To be determined | 0° |
| ¹H NMR (CDCl₃, 400 MHz) | See Section 3.2 | See Section 3.2 | See Section 3.2 |
| ¹³C NMR (CDCl₃, 100 MHz) | To be determined | To be determined | To be determined |
| Chiral HPLC Retention Time | To be determined | To be determined | Two peaks of equal area |
Signaling Pathways and Logical Relationships
The stereochemistry of piperidine-containing molecules can be critical for their interaction with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific orientation of the 3-methylene group and the substituents on the piperidine ring will dictate the binding affinity and selectivity for a given receptor.
Diagram of Chiral Drug-Receptor Interaction:
Caption: Easson-Stedman hypothesis illustrating differential binding of enantiomers to a chiral receptor.
Conclusion
This technical guide has outlined the key aspects of the stereochemistry of this compound. The synthesis of the racemic compound can be reliably achieved via a Wittig reaction. For the preparation of enantiomerically pure forms, asymmetric synthesis strategies or chiral resolution techniques are necessary. The stereochemical integrity of the final product must be rigorously assessed using analytical methods such as chiral HPLC and NMR spectroscopy. The control and understanding of the stereochemistry of this and related piperidine derivatives are fundamental for the advancement of drug discovery programs that utilize this important structural motif.
References
- 1. tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 [chemicalbook.com]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate: A Two-Step Protocol from N-Boc-3-methylenepiperidine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the commercially available N-Boc-3-methylenepiperidine. The procedure involves an initial acid-mediated deprotection of the tert-butyloxycarbonyl (Boc) group, followed by N-benzyloxycarbonylation to yield the desired product. This robust methodology is designed for researchers and scientists in drug development and organic synthesis, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery for modulating the pharmacological properties of lead compounds. The 3-methylene-piperidine moiety, in particular, offers a reactive exocyclic double bond that can be further elaborated. The exchange of the N-Boc protecting group for an N-Cbz (benzyloxycarbonyl) group is a common transformation in multi-step synthesis, often necessitated by the orthogonality of these protecting groups in the presence of various reagents. The Cbz group, for instance, is stable to the acidic conditions used to remove the Boc group and can be selectively removed by hydrogenolysis. This protocol details the efficient conversion of N-Boc-3-methylenepiperidine to this compound.
Reaction Scheme
The overall synthetic transformation is a two-step process as illustrated below:
Step 1: Deprotection of N-Boc-3-methylenepiperidine N-Boc-3-methylenepiperidine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the intermediate 3-methylenepiperidinium trifluoroacetate salt.
Step 2: N-benzyloxycarbonylation The crude piperidinium salt is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to afford the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.
Starting Material: N-Boc-3-methylenepiperidine Final Product: this compound
Step 1: Synthesis of 3-Methylenepiperidinium Trifluoroacetate
-
To a solution of N-Boc-3-methylenepiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 mmol of starting material), trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude 3-methylenepiperidinium trifluoroacetate is a viscous oil and is used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-methylenepiperidinium trifluoroacetate from Step 1 is dissolved in a mixture of saturated aqueous sodium bicarbonate solution (10 mL per 1 mmol of the initial starting material) and dichloromethane (10 mL per 1 mmol of the initial starting material) and cooled to 0 °C.
-
Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise to the vigorously stirred biphasic mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL per 1 mmol of the initial starting material).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis.
| Parameter | Step 1: Boc Deprotection | Step 2: N-Benzyloxycarbonylation |
| Starting Material | N-Boc-3-methylenepiperidine | 3-Methylenepiperidinium Trifluoroacetate |
| Reagents | Trifluoroacetic acid (TFA) | Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate |
| Solvent | Dichloromethane (DCM) | Dichloromethane/Water |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 12-16 hours |
| Expected Yield | Quantitative (crude) | 80-90% (after purification) |
| Product | 3-Methylenepiperidinium Trifluoroacetate | This compound |
Characterization Data (Expected)
N-Boc-3-methylenepiperidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.80 (s, 2H), 4.01 (s, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.29 (t, J=5.6 Hz, 2H), 1.65-1.58 (m, 2H), 1.46 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 142.5, 108.8, 79.6, 50.2, 45.1, 34.7, 28.5, 26.2.
This compound:
-
Molecular Formula: C₁₄H₁₇NO₂
-
Molecular Weight: 231.29 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H), 5.15 (s, 2H), 4.85 (s, 2H), 4.15 (s, 2H), 3.55 (t, J=5.6 Hz, 2H), 2.32 (t, J=5.6 Hz, 2H), 1.75-1.68 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 142.2, 136.8, 128.6, 128.2, 128.0, 109.2, 67.2, 50.5, 45.4, 34.5, 26.0.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Protecting Group Exchange
Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined two-step procedure involves the N-protection of 3-piperidone followed by a Wittig olefination to introduce the exocyclic methylene group.
Experimental Overview
The synthesis commences with the protection of the secondary amine of 3-piperidone hydrochloride with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The resulting N-Cbz-3-piperidone is then subjected to a Wittig reaction with methylenetriphenylphosphorane to yield the target compound, this compound.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Piperidone HCl | 1.0 | Benzyl Chloroformate | 1.1 | Water/DCM | 0 to 25 | 3 | ~90 |
| Sodium Bicarbonate | 2.2 | |||||||
| 2 | N-Cbz-3-piperidone | 1.0 | Methyltriphenylphosphonium Bromide | 1.2 | THF | 0 to 25 | 12 | ~85 |
| n-Butyllithium (2.5 M in hexanes) | 1.2 |
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone)
This protocol is adapted from a similar N-protection of a substituted piperidone.[1]
Procedure:
-
To a 250 mL round-bottom flask, add 3-piperidone hydrochloride (10.0 g, 72.7 mmol) and sodium bicarbonate (13.5 g, 160.0 mmol) in a mixture of water (50 mL) and dichloromethane (DCM, 50 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (11.5 mL, 80.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford Benzyl 3-oxopiperidine-1-carboxylate as a pale yellow oil. The product is typically used in the next step without further purification.
Expected Yield: Approximately 16.0 g (90%).
Step 2: Synthesis of this compound
This procedure is a standard Wittig reaction protocol applied to a ketone.
Procedure:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere of nitrogen, suspend methyltriphenylphosphonium bromide (31.2 g, 87.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 35.0 mL, 87.2 mmol) dropwise. A deep yellow to orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Dissolve Benzyl 3-oxopiperidine-1-carboxylate (16.0 g, 72.7 mmol) from Step 1 in anhydrous THF (50 mL).
-
Add the solution of the ketone dropwise to the ylide suspension at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a colorless oil.
Expected Yield: Approximately 14.2 g (85%).
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium is a pyrophoric liquid. It should be handled under an inert atmosphere using proper syringe techniques.
-
All solvents are flammable. Ensure all operations are performed away from ignition sources.
References
Application Note: A Scalable Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate
Abstract
This application note details a robust and scalable two-step synthesis for Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of Benzyl 3-oxopiperidine-1-carboxylate, followed by a Wittig olefination to introduce the exocyclic methylene group. The described protocol is suitable for scale-up, providing good yields and high purity of the final product. This document provides detailed experimental procedures, characterization data, and process flow diagrams to facilitate reproduction in a research or production setting.
Introduction
Piperidine derivatives are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. The introduction of an exocyclic methylene group, as in this compound, offers a versatile handle for further chemical modifications, such as in Michael additions, olefin metathesis, or polymerization reactions. This application note outlines a reliable synthetic route amenable to large-scale production, starting from commercially available materials. The key transformation is a Wittig reaction, a widely utilized and well-understood method for alkene synthesis from carbonyl compounds.[1][2][3]
Overall Synthetic Scheme
The synthesis is a two-step process as illustrated below:
-
Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (2) from a suitable precursor.
-
Step 2: Wittig olefination of Benzyl 3-oxopiperidine-1-carboxylate (2) to yield the final product, this compound (3).
A general representation of the synthetic pathway is provided below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (2)
This procedure is based on the oxidation of the corresponding alcohol precursor.
Materials:
-
Benzyl 3-hydroxypiperidine-1-carboxylate (1)
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/g of starting material) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Benzyl 3-oxopiperidine-1-carboxylate (2) as a liquid.[4]
Step 2: Scale-up Synthesis of this compound (3) via Wittig Reaction
This protocol describes the olefination of the ketone precursor. The Wittig reaction is a reliable method for converting ketones to alkenes.[1][5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Benzyl 3-oxopiperidine-1-carboxylate (2)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g of the phosphonium salt).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the internal temperature below 5 °C. The color of the suspension will turn a characteristic bright yellow, indicating the formation of the ylide.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Slowly add a solution of Benzyl 3-oxopiperidine-1-carboxylate (2, 1.0 eq) in anhydrous THF (2 mL/g of the ketone) to the ylide solution via a dropping funnel, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (3) as a clear oil.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Product | Molar Ratio (SM:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | Benzyl 3-hydroxypiperidine-1-carboxylate | Benzyl 3-oxopiperidine-1-carboxylate | 1:1.5 | DCM | 25 | 2-3 | 85-95 |
| 2 | Wittig Olefination | Benzyl 3-oxopiperidine-1-carboxylate | This compound | 1:1.2 (ylide) | THF | 0 to 25 | 4-6 | 70-85 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzyl 3-oxopiperidine-1-carboxylate (2) | C₁₃H₁₅NO₃ | 233.26 | Colorless to pale yellow liquid | 7.39-7.30 (m, 5H), 5.17 (s, 2H), 4.15 (s, 2H), 3.68 (t, J=5.8 Hz, 2H), 2.50 (t, J=5.8 Hz, 2H), 2.10-2.00 (m, 2H) | 205.8, 155.1, 136.5, 128.5, 128.1, 127.9, 67.4, 50.8, 45.2, 40.9, 25.3 |
| This compound (3) | C₁₄H₁₇NO₂ | 231.29 | Clear, colorless oil | 7.38-7.29 (m, 5H), 5.14 (s, 2H), 4.90 (s, 1H), 4.85 (s, 1H), 4.10 (s, 2H), 3.50 (t, J=5.6 Hz, 2H), 2.35 (t, J=5.6 Hz, 2H), 1.75-1.65 (m, 2H) | 155.2, 142.1, 136.8, 128.4, 127.9, 127.8, 109.5, 67.1, 50.2, 45.8, 30.7, 26.1 |
Note: NMR data is predicted and based on analogous structures. Actual experimental data should be obtained for confirmation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the scale-up synthesis of this compound.
Caption: Detailed workflow for the two-step synthesis.
Wittig Reaction Mechanism
The following diagram outlines the key mechanistic steps of the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The procedures are straightforward, utilize readily available reagents, and provide the target compound in good overall yield and high purity. This methodology should prove valuable for researchers and drug development professionals requiring access to this versatile synthetic intermediate.
References
Application Notes and Protocols: Benzyl 3-methylenepiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-methylenepiperidine-1-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] The exocyclic methylene group of this particular reagent offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. These derivatives have shown promise in targeting a range of biological entities, including G-protein coupled receptors and enzymes, making them valuable for the development of novel therapeutics for conditions such as cancer and central nervous system disorders.[2]
This document provides an overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for key transformations and a summary of relevant quantitative data for derived or analogous compounds.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for the synthesis of several classes of medicinally relevant compounds:
-
Substituted Piperidine Derivatives: The exocyclic double bond can be readily functionalized through various reactions, such as hydroboration-oxidation, to introduce substituents at the 3-position. These substituted piperidines are core components of many bioactive molecules.
-
Spiro-piperidine Scaffolds: The piperidine ring can be elaborated to form spirocyclic systems, which are of great interest in drug discovery due to their rigid structures that can enhance binding affinity and selectivity for biological targets.[3] Spiro-piperidines have been investigated for a range of therapeutic applications, including as antileishmanial and anti-cancer agents.[3][4]
-
Diels-Alder Adducts: The conjugated diene-like system within the 3-methylenepiperidine core presents an opportunity for [4+2] cycloaddition reactions. The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of complex polycyclic molecules, which are often sought after in drug development.[5][6]
Data Presentation
The following table summarizes quantitative data for representative compounds synthesized from 3-methylenepiperidine derivatives or structurally related piperidine scaffolds, highlighting their potential biological activities.
| Compound Class | Target | Key Compound/Analog | Activity (IC50/Ki) | Reference |
| CCR5 Antagonists | CCR5 | Diazaspiro[5.5]undecane derivative | IC50 = 30 nM (RANTES-binding assay) | [7] |
| Neurokinin-1 (NK1) Receptor Antagonists | NK1 Receptor | 3-Benzhydryl-4-piperidone derivative | Potent antagonist activity | [2] |
| PARP Inhibitors | PARP-1 | Pyridopyridazinone derivative (8a) | IC50 = 36 nM | [8] |
| Spiro-piperidine Antileishmanial Agents | Leishmania major | Spiro-piperidine derivative (8a) | IC50 = 0.89 µM | [4] |
| Spiro-piperidine Antileishmanial Agents | Leishmania major | Spiro-piperidine derivative (9a) | IC50 = 0.50 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Hydroxymethyl)piperidine Derivatives via Hydroboration-Oxidation
This protocol describes the hydroboration-oxidation of the exocyclic double bond of this compound to yield the corresponding primary alcohol. This intermediate can be further elaborated to introduce a variety of functional groups.
Workflow Diagram:
Caption: Hydroboration-Oxidation Workflow.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 9-BBN solution in THF (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture again to 0 °C and slowly add the 3 M NaOH solution (3.0 eq).
-
Carefully add 30% H2O2 (3.0 eq) dropwise, ensuring the temperature does not exceed 20 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of Spiro-oxindoles via [3+2] Cycloaddition
This protocol outlines a potential application of this compound in a [3+2] cycloaddition reaction with an isatin-derived azomethine ylide precursor to form a spiro-oxindole piperidine scaffold. Such scaffolds are of significant interest in medicinal chemistry.
Logical Relationship Diagram:
Caption: Spiro-oxindole Synthesis Logic.
Materials:
-
This compound
-
Substituted isatin
-
Sarcosine (or other secondary amino acid)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the substituted isatin (1.0 eq), sarcosine (1.1 eq), and this compound (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired spiro-oxindole piperidine product.
Protocol 3: Hypothetical Diels-Alder Reaction for Polycyclic Scaffold Synthesis
This protocol describes a hypothetical Diels-Alder reaction between this compound, acting as a diene, and a dienophile such as N-phenylmaleimide. This reaction would lead to the formation of a complex, bridged polycyclic scaffold.
Signaling Pathway Diagram (Representing Reaction Pathway):
Caption: Diels-Alder Reaction Pathway.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or xylene (high-boiling, anhydrous solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in anhydrous toluene or xylene.
-
Heat the reaction mixture to reflux and maintain the temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the Diels-Alder adduct.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecular structures relevant to medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the design and development of novel therapeutic agents. The reactivity of the exocyclic methylene group, in particular, opens up numerous avenues for the creation of diverse chemical libraries for drug discovery programs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Involving Benzyl 3-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis involving Benzyl 3-methylenepiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of chiral 3-substituted piperidine scaffolds, which are prevalent in a wide range of pharmaceuticals. The protocols and data presented herein are based on established methodologies for analogous systems and serve as a comprehensive guide for the development of stereoselective transformations.
Application Note 1: Asymmetric Hydrogenation of this compound
The asymmetric hydrogenation of the exocyclic double bond in this compound is a direct and efficient method to introduce a chiral methyl group at the C3 position of the piperidine ring. This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands. The choice of ligand is crucial for achieving high enantioselectivity.
The resulting (S)- or (R)-Benzyl 3-methylpiperidine-1-carboxylate is a valuable chiral intermediate for the synthesis of various biologically active molecules. The benzyl carbamate (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization of the piperidine nitrogen.
Key Advantages:
-
Atom Economy: Hydrogenation is an atom-economical reaction, with molecular hydrogen being the only reagent.
-
High Enantioselectivity: With the appropriate catalyst system, excellent levels of enantiomeric excess (ee) can be achieved.
-
Directness: This method provides a straightforward route to chiral 3-methylpiperidines.
Representative Data for Asymmetric Hydrogenation of an Analogous Substrate
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R)-ZhaoPhos | Toluene | 50 | 30 | >99 | 98 |
| 2 | [Rh(COD)₂]BF₄ | (R)-Binap | Toluene | 50 | 30 | >99 | 95 |
| 3 | [Rh(COD)₂]BF₄ | (R)-MeO-Biphep | Toluene | 50 | 30 | >99 | 92 |
Data is representative for a closely related substrate and serves as a guideline.
Experimental Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of an N-Cbz protected 3-methylenepiperidine derivative, based on established methodologies.[1]
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-ZhaoPhos or other suitable chiral phosphine ligand
-
Anhydrous, degassed Toluene
-
Hydrogen gas (high purity)
-
Stainless steel autoclave with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask are added [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%). Anhydrous and degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial inside the glovebox, this compound (1.0 mmol) is dissolved in anhydrous and degassed toluene (5 mL).
-
Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then transferred to the autoclave via a syringe. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
Reaction Conditions: The autoclave is pressurized with hydrogen gas to 50 atm and the reaction mixture is stirred at 30 °C for 24 hours.
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired Benzyl 3-methylpiperidine-1-carboxylate.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualization of Asymmetric Hydrogenation Workflow
Caption: Workflow for the asymmetric hydrogenation of this compound.
Application Note 2: Asymmetric Conjugate Addition to this compound
Asymmetric conjugate addition to the exocyclic methylene group of this compound offers a powerful strategy to construct a chiral quaternary center at the C3-position. This approach allows for the introduction of a wide variety of substituents, significantly increasing molecular complexity in a stereocontrolled manner.
Both organocatalytic and metal-catalyzed methods can be employed. For instance, chiral primary or secondary amines can catalyze the addition of carbon nucleophiles (e.g., aldehydes, ketones) via enamine catalysis. Alternatively, chiral Lewis acids or transition metal complexes can activate the substrate towards nucleophilic attack.
Potential Nucleophiles:
-
Malonates and other dicarbonyl compounds
-
Nitroalkanes
-
Organometallic reagents (e.g., organocuprates)
-
Thiols and other heteroatom nucleophiles
Representative Data for Asymmetric Conjugate Addition
The following table provides representative data for an organocatalyzed Michael addition of a nucleophile to a similar α,β-unsaturated system, which can be considered as a model for the reaction with this compound.
| Entry | Nucleophile | Organocatalyst | Additive | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Dimethyl malonate | Chiral Thiourea | - | Toluene | 25 | 95 | >20:1 | 96 |
| 2 | Nitromethane | Chiral Amine | Benzoic Acid | CH₂Cl₂ | 0 | 88 | 15:1 | 92 |
| 3 | Propanal | Diarylprolinol Silyl Ether | - | Toluene | 25 | 90 | >20:1 | >99 |
Data is representative for a closely related substrate and serves as a guideline.
Experimental Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the organocatalytic asymmetric Michael addition of dimethyl malonate to an N-Cbz protected 3-methylenepiperidine derivative.
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral thiourea-based organocatalyst (e.g., Takemoto catalyst)
-
Anhydrous Toluene
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral thiourea organocatalyst (0.05 mmol, 5 mol%).
-
Addition of Reactants: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Stir the mixture for 5 minutes. Then, add dimethyl malonate (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 3-substituted piperidine derivative.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualization of Asymmetric Conjugate Addition Pathway
Caption: Proposed pathway for the organocatalytic asymmetric conjugate addition.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Benzyl 3-methylenepiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-arylmethyl-piperidine derivatives through a Suzuki coupling reaction, starting from Benzyl 3-oxopiperidine-1-carboxylate. The protocols are based on established methodologies for the synthesis of vinyl triflates from cyclic ketones and subsequent palladium-catalyzed cross-coupling reactions with various arylboronic acids.
The synthesis of 3-aryl-substituted piperidines is of significant interest in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
This document outlines a two-step process:
-
Synthesis of the Vinyl Triflate Precursor : The conversion of Benzyl 3-oxopiperidine-1-carboxylate to its corresponding vinyl triflate.
-
Suzuki-Miyaura Cross-Coupling : The palladium-catalyzed reaction of the vinyl triflate with various arylboronic acids.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate
This protocol describes the synthesis of the key vinyl triflate intermediate from Benzyl 3-oxopiperidine-1-carboxylate.
Materials:
-
Benzyl 3-oxopiperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) (1.1 eq) in one portion.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate with Arylboronic Acids
This protocol details the palladium-catalyzed cross-coupling reaction to form the desired 3-arylmethyl-piperidine derivatives. The conditions are adapted from stereoselective Suzuki-Miyaura cross-coupling reactions of structurally similar β-enamido triflates.[1][2]
Materials:
-
Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium fluoride (KF) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Benzyl 1,2,5,6-tetrahydropyridin-3-yl trifluoromethanesulfonate (1.0 eq), the corresponding arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and KF (3.0 eq).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane and degassed water to form a 10:1 mixture.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Benzyl 3-aryl-1,2,5,6-tetrahydropyridine-1-carboxylate derivative.
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling reaction with a variety of arylboronic acids, based on typical yields for similar substrates.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Benzyl 3-phenyl-1,2,5,6-tetrahydropyridine-1-carboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Benzyl 3-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Benzyl 3-(4-chlorophenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate | 75-85 |
| 4 | 3-Thienylboronic acid | Benzyl 3-(thiophen-3-yl)-1,2,5,6-tetrahydropyridine-1-carboxylate | 70-80 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Benzyl 3-(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-1-carboxylate | 65-75 |
Visualizations
Caption: Overall workflow for the synthesis of 3-aryl-piperidine derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Click Chemistry Utilizing Benzyl 3-Methylenepiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Benzyl 3-methylenepiperidine-1-carboxylate analogs in click chemistry. While the exocyclic methylene group is not directly amenable to standard azide-alkyne cycloaddition reactions, it serves as a valuable synthetic handle for the introduction of bioorthogonal functionalities. This document outlines the synthesis of click-ready piperidine analogs and provides detailed protocols for their application in bioconjugation and drug discovery.
Introduction to Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, as well as to serve as a versatile scaffold for presenting pharmacophoric groups in a defined three-dimensional orientation.[3][4] Piperidine derivatives are found in drugs targeting the central nervous system, as well as in anticancer, antiviral, and antimicrobial agents.[5] The ability to incorporate this privileged scaffold into larger biomolecules or to use it in fragment-based drug discovery through robust and efficient methods like click chemistry is of significant interest.[6][7]
From Methylene to Click-Ready: Synthesis of Functionalized Analogs
The parent compound, this compound, can be readily converted into analogs bearing an azide or a terminal alkyne, rendering them suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A proposed synthetic route involves the hydroboration-oxidation of the exocyclic double bond to yield a primary alcohol.[8][9][10] This alcohol can then be converted to an azide or an alkyne through standard organic chemistry transformations.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway to obtain azide and alkyne functionalized this compound analogs.
Caption: Proposed synthetic route to azide and alkyne analogs.
Applications in Bioconjugation and Drug Discovery
The functionalized piperidine analogs can be employed in a variety of click chemistry applications.
-
Targeted Drug Delivery: The piperidine analog can be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver a therapeutic agent to a specific site in the body.[11][12]
-
Fragment-Based Drug Discovery (FBDD): The piperidine scaffold can be "clicked" onto a library of fragments to rapidly generate a diverse range of potential drug candidates.[7]
-
PROTACs and Molecular Glues: Click chemistry can be used to link the piperidine-containing molecule to an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]
-
Fluorescent Labeling and Imaging: Conjugation of the piperidine analog to a fluorescent dye allows for the visualization and tracking of the molecule in biological systems.
Hypothetical Signaling Pathway Application
Many CNS-active drugs containing a piperidine scaffold target G-protein coupled receptors (GPCRs). A synthesized piperidine-containing drug conjugate could be used to probe these signaling pathways.
Caption: A potential GPCR signaling pathway targeted by a piperidine conjugate.
Experimental Protocols
The following are generalized protocols for the use of the synthesized azide and alkyne piperidine analogs in CuAAC and SPAAC reactions.
General Experimental Workflow
Caption: A generalized workflow for bioconjugation experiments.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized piperidine analog to an azide-containing biomolecule.
Materials:
-
Benzyl 3-ethynylpiperidine-1-carboxylate (1.0 equiv)
-
Azide-functionalized biomolecule (1.0-1.2 equiv)
-
Copper(II) sulfate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer
-
Degassed water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the alkyne-piperidine analog in a minimal amount of a biocompatible co-solvent (e.g., DMSO, DMF) if necessary, and then dilute in the reaction buffer.
-
Ensure the azide-functionalized biomolecule is in the desired reaction buffer at an appropriate concentration (e.g., 1-10 mg/mL for proteins).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-piperidine analog.
-
Prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule to remove unreacted reagents and the copper catalyst.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized piperidine analog to a biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Benzyl 3-(azidomethyl)piperidine-1-carboxylate (1.1-1.5 equiv)
-
Strained alkyne-functionalized biomolecule (1.0 equiv)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-piperidine analog in a minimal amount of a biocompatible co-solvent (e.g., DMSO, DMF) if necessary, and then dilute in the reaction buffer.
-
Ensure the strained alkyne-functionalized biomolecule is in the desired reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the strained alkyne-functionalized biomolecule and the azide-piperidine analog.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule to remove the excess piperidine analog.
-
-
Characterization:
-
Confirm the conjugation using appropriate analytical techniques.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. Actual values may vary depending on the specific reactants and conditions.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Value | Reference |
| Alkyne Concentration | 10 µM - 10 mM | |
| Azide Concentration | 10 µM - 10 mM | |
| CuSO₄ (mol%) | 1 - 5 | |
| Sodium Ascorbate (mol%) | 5 - 10 | |
| Ligand:Cu Ratio | 2:1 to 5:1 | |
| Temperature | 4 - 37 °C | |
| Reaction Time | 0.5 - 12 hours | |
| pH | 6.5 - 8.0 |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Benzyl Azide
| Strained Alkyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | ~0.01 - 0.1 | |
| BCN | ~0.1 - 1.0 | |
| DIFO | ~0.1 - 0.5 | |
| DBCO | ~0.3 - 1.0 | |
| BARAC | >1.0 | [13] |
Conclusion
This compound analogs, once functionalized with an azide or alkyne handle, are versatile building blocks for click chemistry applications. The protocols and data presented here provide a foundation for researchers to incorporate this important pharmaceutical scaffold into a wide range of molecules for applications in drug discovery, chemical biology, and materials science. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of a cytotoxic copper catalyst.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Protecting Group Strategies for Benzyl 3-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection, implementation, and removal of nitrogen protecting groups for Benzyl 3-methylenepiperidine-1-carboxylate. The strategies outlined are based on established principles of organic synthesis and literature precedents for related piperidine derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development due to its reactive exocyclic double bond and the piperidine scaffold, a common motif in bioactive molecules. The synthesis and further functionalization of this compound often necessitate the protection of the piperidine nitrogen to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common nitrogen protecting group, but its removal conditions may not always be compatible with other functional groups, particularly the exocyclic methylene group. Therefore, a careful selection of protecting group strategy is crucial for successful synthetic campaigns.
This application note explores various protecting group strategies, including the use of the incumbent Cbz group and potential alternatives like the tert-butyloxycarbonyl (Boc) group. Detailed protocols for protection and deprotection reactions are provided, along with a comparative analysis to aid in selecting the most appropriate strategy for a given synthetic route.
Protecting Group Strategies
The choice of a protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. For this compound, the primary considerations are the stability of the exocyclic double bond and the piperidine ring.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a widely used protecting group for amines due to its general stability under a range of conditions.
Protection Protocol: Synthesis of this compound
A plausible synthetic route to the title compound involves the Wittig reaction on a suitably protected piperidone precursor.
-
Step 1: N-Protection of 3-Piperidone. 3-Piperidone hydrochloride can be protected with benzyl chloroformate under basic conditions to yield Benzyl 3-oxopiperidine-1-carboxylate.
-
Step 2: Wittig Reaction. The protected piperidone can then be subjected to a Wittig reaction using methyltriphenylphosphonium bromide and a strong base to introduce the exocyclic methylene group.
Deprotection Protocols for Cbz Group
The removal of the Cbz group is typically achieved by hydrogenolysis or acidic conditions.
-
Catalytic Hydrogenolysis: This is a common and often mild method for Cbz deprotection.[1][2] However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to the reduction of the exocyclic double bond.
-
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. This method should be used with caution as the exocyclic methylene group may be susceptible to acid-catalyzed hydration or polymerization.
Tert-butyloxycarbonyl (Boc) Group
The Boc group is another extensively used protecting group for amines, offering an orthogonal deprotection strategy to the Cbz group.[3]
Protection Protocol: Synthesis of Tert-butyl 3-methylenepiperidine-1-carboxylate
The synthesis would follow a similar pathway to the Cbz-protected analogue, starting with the Boc protection of 3-piperidone.
-
Step 1: N-Protection of 3-Piperidone. 3-Piperidone hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to afford Tert-butyl 3-oxopiperidine-1-carboxylate.
-
Step 2: Wittig Reaction. The Boc-protected piperidone undergoes a Wittig reaction to yield Tert-butyl 3-methylenepiperidine-1-carboxylate.
Deprotection Protocol for Boc Group
The Boc group is readily cleaved under acidic conditions, which are typically milder than those required for Cbz cleavage.
-
Acidic Cleavage: Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is the most common method for Boc deprotection.[4]
Data Presentation
The following table summarizes the key features of the Cbz and Boc protecting groups for 3-methylenepiperidine.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Potential Incompatibilities with 3-Methylene Group |
| Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Possible reduction of the double bond under harsh conditions. |
| HBr/AcOH (Strong Acid) | Potential for acid-catalyzed hydration or polymerization. | ||
| Boc | Di-tert-butyl dicarbonate | TFA/DCM (Mild Acid) | Generally compatible. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Piperidone hydrochloride
-
Benzyl chloroformate
-
Sodium carbonate
-
Toluene
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Protection: To a solution of 3-piperidone hydrochloride (1.0 eq) in water is added sodium carbonate (2.2 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) in toluene is added dropwise. The reaction is stirred at room temperature overnight. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield Benzyl 3-oxopiperidine-1-carboxylate.
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added potassium tert-butoxide (1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour. A solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Protocol 2: Deprotection of this compound (Catalytic Hydrogenolysis)
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
To a solution of this compound (1.0 eq) in methanol is added 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).
-
The reaction is stirred under a hydrogen atmosphere at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-methylenepiperidine.
Protocol 3: Synthesis of Tert-butyl 3-methylenepiperidine-1-carboxylate
Materials:
-
3-Piperidone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine
-
Dichloromethane (DCM)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Protection: To a solution of 3-piperidone hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM is added (Boc)₂O (1.1 eq). The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield Tert-butyl 3-oxopiperidine-1-carboxylate.
-
Wittig Reaction: Follow the procedure described in Protocol 1, Step 2, using Tert-butyl 3-oxopiperidine-1-carboxylate as the starting material.
Protocol 4: Deprotection of Tert-butyl 3-methylenepiperidine-1-carboxylate (Acidic Cleavage)
Materials:
-
Tert-butyl 3-methylenepiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of Tert-butyl 3-methylenepiperidine-1-carboxylate (1.0 eq) in DCM (0.1 M) is added TFA (10 eq) at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is basified with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield 3-methylenepiperidine.
Mandatory Visualization
Caption: General workflow for the synthesis and deprotection of N-protected 3-methylenepiperidine derivatives.
Caption: Comparison of Cbz and Boc deprotection pathways and potential side reactions.
Conclusion
The choice between a Cbz and a Boc protecting group for the synthesis and manipulation of 3-methylenepiperidine derivatives depends on the planned synthetic route. The Boc group offers the advantage of milder acidic deprotection conditions, which are less likely to affect the exocyclic double bond. The Cbz group, while robust, requires deprotection conditions that may necessitate careful optimization to preserve the integrity of the alkene. The protocols and comparative data provided herein should serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this compound and its analogues.
References
- 1. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 2. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Methylene Group in Benzyl 3-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical transformations targeting the exocyclic methylene group of Benzyl 3-methylenepiperidine-1-carboxylate. This versatile starting material allows for the introduction of diverse functionalities at the 3-position of the piperidine ring, a privileged scaffold in medicinal chemistry. The following protocols are based on established synthetic methodologies for the functionalization of alkenes and are adapted for this specific substrate.
Hydroboration-Oxidation: Synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
This protocol describes the anti-Markovnikov hydration of the exocyclic double bond to yield the corresponding primary alcohol. The hydroboration step proceeds with syn-addition of the borane, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1][2]
Experimental Protocol
A detailed step-by-step procedure for the hydroboration-oxidation of this compound is provided below.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of BH₃•THF in THF (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly add 3 M aqueous NaOH solution (1.5 eq) to the reaction mixture, followed by the slow dropwise addition of 30% aqueous H₂O₂ (1.5 eq), ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.[3]
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value |
| This compound | 1.0 |
| BH₃•THF (1 M in THF) | 1.1 |
| Sodium Hydroxide (3 M) | 1.5 |
| Hydrogen Peroxide (30%) | 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours (hydroboration) + 1 hour (oxidation) |
| Expected Yield | 85-95% |
Workflow Diagram
Ozonolysis: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate
This protocol outlines the oxidative cleavage of the exocyclic methylene group to yield the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate. The reaction proceeds via the formation of a primary ozonide, which rearranges to the more stable secondary ozonide. A reductive work-up with dimethyl sulfide (DMS) then furnishes the ketone.[4][5][6]
Experimental Protocol
A detailed step-by-step procedure for the ozonolysis of this compound is provided below.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS)
-
Nitrogen or Argon gas supply
-
Dry ice/acetone bath
-
Gas dispersion tube
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 9:1 v/v) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the stirred solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to afford Benzyl 3-oxopiperidine-1-carboxylate.[7][8]
Quantitative Data
| Reagent/Parameter | Molar Equivalents/Value |
| This compound | 1.0 |
| Ozone | In excess |
| Dimethyl Sulfide | 2.0 - 3.0 |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | Varies (ozonolysis) + Overnight (work-up) |
| Expected Yield | 70-85% |
Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. Benzyl 3-oxopiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 8. 61995-20-8|Benzyl 3-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl 3-methylenepiperidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following guides provide answers to common questions and solutions to potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the Wittig reaction. This involves reacting a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide, with the corresponding ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate. The reaction's key advantage is the precise placement of the carbon-carbon double bond.[1][2]
Q2: Why is the Wittig reaction often challenging for this synthesis?
A2: The primary challenge stems from the fact that the starting material is a ketone. Ketones are generally less reactive in Wittig olefinations compared to aldehydes.[1][3][4] This reduced reactivity can lead to sluggish reactions, requiring more forceful conditions or stronger bases, which in turn may result in lower yields and more side products.[3] Steric hindrance around the ketone can also be a limiting factor.[5][6]
Q3: What is the major byproduct of this reaction, and how can it be removed?
A3: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can complicate product purification due to its polarity, which is often similar to that of the desired product. Common removal strategies include:
-
Column Chromatography: Careful selection of the eluent system can effectively separate the product from TPPO.
-
Crystallization: The product can sometimes be selectively crystallized, leaving TPPO in the mother liquor.
-
Precipitation: TPPO can be precipitated from non-polar solvents like hexane or ether, or by forming an insoluble salt complex with MgCl₂.
Q4: What are the critical safety precautions when performing this synthesis?
A4: The synthesis often involves strong, pyrophoric, and moisture-sensitive bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4][7] It is imperative to:
-
Work under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents and glassware.
-
Handle strong bases with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Quench the reaction carefully at a low temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction is not working. How can I confirm if the phosphorus ylide was successfully generated? A: Ylide formation is the critical first step.
-
Check Your Base: Ensure the base is fresh and active. For example, potassium tert-butoxide (t-BuOK) is hygroscopic and loses activity over time.[8] Strong bases like n-BuLi or NaH are generally more reliable for deprotonating the phosphonium salt.[4]
-
Anhydrous Conditions: The ylide is a strong base and will be quenched by water or alcohols.[9] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Visual Confirmation: Successful formation of methylenetriphenylphosphorane ylide often results in a characteristic orange to deep red color in THF.
-
Spectroscopic Analysis: For definitive confirmation, a ³¹P NMR spectrum can be run on an aliquot of the reaction mixture. The phosphonium salt will have a chemical shift around +20 to +30 ppm, while the ylide appears at a different chemical shift.
Q: I've confirmed ylide formation, but the yield is still low. Could the ketone be the problem? A: Yes, the reactivity of the ketone is a common limiting factor.
-
Purity of Starting Material: Verify the purity of your Benzyl 3-oxopiperidine-1-carboxylate using NMR or LC-MS. Impurities can inhibit the reaction.
-
Increase Reactivity: Since ketones are less reactive than aldehydes, you may need to adjust conditions.[3] Consider increasing the reaction temperature or allowing for a longer reaction time. However, be aware that this may also promote side reactions.
-
Base Sensitivity: The starting material may be sensitive to the strong base used, leading to decomposition or self-condensation.[3] A potential solution is to add the ketone to the pre-formed ylide solution at a low temperature.
Problem: Difficulty with Product Purification
Q: I have a product, but it is heavily contaminated with triphenylphosphine oxide (TPPO). What is the best purification strategy? A:
-
Optimize Chromatography: Use a gradient elution on your silica gel column. Start with a non-polar solvent (e.g., hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., with ethyl acetate) to separate your product from the more polar TPPO.
-
Solvent Precipitation: After the initial workup, dissolve the crude mixture in a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., dichloromethane or ethyl acetate). Add a non-polar solvent like hexane or diethyl ether to precipitate the TPPO, which can then be removed by filtration.
-
Acidic Wash: If your final product is basic, an acidic wash can help. However, this compound is a neutral molecule, so this method is not applicable.
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent is critical for maximizing yield. The following tables summarize data from related Wittig olefination studies on ketones.
Table 1: Comparison of Bases in Wittig Olefination of Ketones
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| n-Butyllithium (n-BuLi) | THF | -78 to RT | Good to High | Very strong base, requires strictly anhydrous conditions.[7] |
| Sodium Hydride (NaH) | THF or DMSO | RT to 60 | Good to High | Strong base, easier to handle than n-BuLi but may require heating.[2][4] |
| Potassium t-Butoxide (t-BuOK) | THF | 0 to RT | Moderate | A strong, non-nucleophilic base. Yields can be variable; freshness of the reagent is critical.[8] |
| Sodium Methoxide (NaOMe) | Acetonitrile | 60 | Moderate | Reported to give higher yields than weaker bases for ketones.[3] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | 60 | Very Low | Generally too weak for efficient olefination of unactivated ketones.[3] |
| Silver Carbonate (Ag₂CO₃) | Acetonitrile | 60 | Moderate | Shown to be effective under mildly basic conditions, beneficial for base-sensitive substrates.[3] |
Table 2: Example Reaction Conditions for Olefination
| Substrate | Ylide Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | (EtO)₂P(O)CH₂CO₂Et | NaOMe | MeCN | 60 °C, overnight | 42 | PMC - NIH[3] |
| Aliphatic Aldehyde | Ph₃PCHCO₂Bn | Ag₂CO₃ | MeCN | RT, overnight | 82 | PMC - NIH[3] |
| Aromatic Aldehyde | Ph₃PCH₂OMe | t-BuOK | THF | 0 °C to RT, 7h | 90 | Reddit[8] |
| Aldehyde | Stabilized Ylide | Amberlite Resin | DMF | 95 °C, 10h | 85 | ResearchGate[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl 3-oxopiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, or n-BuLi (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour, during which the formation of the ylide is typically indicated by the appearance of a yellow-orange color.
-
-
Wittig Reaction:
-
Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight at room temperature. Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Visualizations
Caption: Overall workflow for the Wittig synthesis of the target compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preparation of Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent method is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this specific synthesis, the precursor, Benzyl 3-oxopiperidine-1-carboxylate (also known as N-Cbz-3-piperidone), is reacted with a methylenating Wittig reagent, typically methyltriphenylphosphonium bromide, in the presence of a strong base.
Q2: What are the primary challenges encountered in this synthesis?
Common challenges include low product yield, the formation of side products that are difficult to separate, and issues with the stability of the starting materials or the ylide. A significant challenge is the removal of the triphenylphosphine oxide byproduct generated during the reaction.
Q3: Are there alternative methods to the standard Wittig reaction for this transformation?
Yes, for sterically hindered ketones or when the standard Wittig reaction gives low yields, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is often more nucleophilic and can be more effective with challenging substrates. A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which simplifies the purification process.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of this compound can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Ylide Formation | Ensure the phosphonium salt is thoroughly dried before use. Use a sufficiently strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous reaction conditions (flame-dried glassware, anhydrous solvent). | A characteristic color change (often to deep yellow or orange) should be observed upon addition of the base, indicating ylide formation. |
| Ylide Instability | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Consider generating the ylide in the presence of the ketone (in situ). | Minimizes decomposition of the reactive ylide before it can react with the ketone. |
| Poor Quality of Starting Ketone | Use freshly prepared or purified Benzyl 3-oxopiperidine-1-carboxylate. Ensure it has not degraded during storage. | Reduces the presence of impurities that could interfere with the reaction. |
| Steric Hindrance | The piperidone ring can present some steric hindrance. Consider using a less sterically demanding base or switching to the Horner-Wadsworth-Emmons (HWE) reaction. | Improved conversion to the desired product. |
Issue 2: Presence of Significant Side Products/Impurities
The presence of impurities complicates purification and reduces the overall yield. The following are common side reactions and strategies to mitigate them.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Aldol Condensation | The enolizable starting ketone (Benzyl 3-oxopiperidine-1-carboxylate) can undergo self-condensation under the basic reaction conditions, leading to a dimeric aldol adduct. | Add the ketone slowly to the pre-formed ylide solution at low temperatures. Use a non-nucleophilic, sterically hindered base if possible. |
| Enolization of Starting Ketone | The base can deprotonate the α-carbon of the ketone, forming an enolate which is unreactive towards the Wittig reagent. | Use a slight excess of the Wittig reagent. Add the ketone to the ylide solution to ensure the ylide is readily available for reaction. |
| Isomerization of Product | The exocyclic double bond of the product can potentially isomerize to the more thermodynamically stable endocyclic enamine under certain conditions, although this is less common under standard Wittig conditions. | Maintain neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to heat or base after the reaction is complete. |
Issue 3: Difficulty in Purifying the Final Product
The primary purification challenge is the removal of triphenylphosphine oxide (TPPO), which often co-elutes with the product during column chromatography.
Purification Strategies
| Method | Protocol | Advantages/Disadvantages |
| Column Chromatography | Careful selection of the solvent system (e.g., hexane/ethyl acetate gradients) can sometimes achieve separation. | Can be tedious and may not always provide complete separation. |
| Precipitation of TPPO | After the reaction, the crude mixture can be dissolved in a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or pentane), causing TPPO to precipitate. | Simple and can remove the bulk of the TPPO. May result in some product loss due to co-precipitation. |
| Conversion to a Salt | TPPO can be converted to a salt that is insoluble in the reaction solvent. For example, treatment with MgBr₂ or ZnCl₂ can form a complex that precipitates. | Effective for removing TPPO but adds an extra step to the workup. |
Experimental Protocols
General Protocol for Wittig Methylenation of Benzyl 3-oxopiperidine-1-carboxylate
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Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the mixture for 30-60 minutes, during which a distinct color change should occur.
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Wittig Reaction: To the freshly prepared ylide, slowly add a solution of Benzyl 3-oxopiperidine-1-carboxylate in the same anhydrous solvent. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired this compound from triphenylphosphine oxide and other impurities.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
Potential Reaction Pathways
Caption: Possible reaction pathways in the synthesis.
Technical Support Center: Purification of Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 3-methylenepiperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of N-protected piperidine derivatives like this compound. Its polarity is well-suited for separating the target compound from less polar and more polar impurities. In cases of compound instability on acidic silica, deactivated silica gel or alumina may be considered.[1]
Q2: Which mobile phase system is suitable for the elution of this compound?
A2: A common starting point for the purification of piperidine derivatives is a solvent system consisting of a non-polar solvent and a polar solvent.[2] A mixture of hexanes or heptane with ethyl acetate is a standard choice. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.[2] For basic compounds like this, which may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can significantly improve peak shape.[3]
Q3: How can I determine the optimal solvent ratio for the column?
A3: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[3] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3.[3] This range typically provides the best separation from impurities.
Q4: What are the common impurities I should expect?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For N-protected piperidines, potential impurities could be the de-protected piperidine, or byproducts from side reactions. If benzyl chloride was used in the synthesis, impurities such as benzaldehyde or benzyl alcohol might be present.[4]
Q5: How can I visualize the compound on a TLC plate and in the collected fractions?
A5: this compound contains a chromophore (the benzyl group) and should be visible under a UV lamp (254 nm). For more sensitive detection, or if impurities are not UV-active, staining the TLC plate can be effective. General stains like phosphomolybdic acid (PMA) can be used.[3] Stains like ninhydrin can be useful for detecting any primary or secondary amine impurities, such as the de-protected piperidine.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[1] 3. The compound is very polar and strongly adsorbed. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[1] 2. Test the stability of your compound on a silica TLC plate before running the column.[1] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[1] 3. For very polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1] |
| Product elutes with impurities (poor separation). | 1. The chosen solvent system does not provide adequate separation (Rf values of product and impurity are too close). 2. The column was overloaded with the crude sample.[2] 3. The column was not packed properly, leading to channeling. 4. The initial band of the sample applied to the column was too broad. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values. A shallower solvent gradient during elution might also improve separation. 2. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. 3. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 4. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column in a narrow band.[3] |
| The product spots on the TLC are streaking/tailing. | 1. The compound is basic and is interacting strongly with the acidic silica gel.[3] 2. The sample is too concentrated on the TLC plate.[3] | 1. Add a small amount of triethylamine (0.5-1%) to the mobile phase to suppress the interaction with silica.[3] 2. Dilute the sample before spotting it on the TLC plate.[3] |
| The collected fractions containing the product are very dilute. | 1. The elution was too slow, leading to band broadening. 2. The solvent polarity was increased too slowly. | 1. Apply gentle pressure to the top of the column to increase the flow rate.[3] 2. Once the product starts to elute, you can sometimes increase the polarity of the eluent more significantly to speed up elution and obtain more concentrated fractions, provided there are no closely eluting impurities.[1] |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
- Choose an appropriately sized column based on the amount of crude material.
- In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2] The consistency should be easily pourable.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use positive pressure to pack the column firmly.
- Add a layer of sand on top of the silica bed to prevent it from being disturbed.[3]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
- Carefully apply the sample solution to the top of the silica gel.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting with the initial non-polar solvent mixture.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[2]
- Collect fractions of a consistent volume.
4. Monitoring the Separation:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
- Spot the crude material, the collected fractions, and a co-spot (crude and fraction) on a TLC plate for comparison.
- Visualize the spots under UV light and/or with an appropriate stain.
5. Isolation of the Purified Product:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzyl 3-methylenepiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Based on a typical synthesis involving a Wittig reaction with N-Cbz-3-piperidone and a methylenetriphenylphosphorane ylide, likely impurities include:
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1][2][3]
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Unreacted N-Cbz-3-piperidone: The starting ketone for the olefination reaction.
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Benzyl alcohol: Can be present from the decomposition of the benzyl carbamate protecting group.
-
Residual solvents: Solvents used in the reaction and workup (e.g., THF, dichloromethane, ethyl acetate, hexanes).[4][5][6][7]
Q2: My final product appears oily or fails to crystallize. What could be the cause?
A2: The presence of triphenylphosphine oxide or excess benzyl alcohol can often result in an oily product, hindering crystallization. Even small amounts of these impurities can significantly impact the physical properties of the final compound. Additionally, some functional groups can inherently lead to oils rather than crystalline solids.
Q3: The purity of my compound is low after column chromatography. What can I do to improve it?
A3: Low purity after column chromatography can be due to several factors:
-
Inappropriate solvent system: The polarity of the eluent may not be optimal for separating your compound from the impurities. A gradient elution might be necessary.
-
Column overloading: Too much crude material was loaded onto the column, leading to poor separation.
-
Co-elution of impurities: An impurity may have a similar polarity to your product, making separation by silica gel chromatography challenging. In such cases, a different purification technique like recrystallization or preparative HPLC might be necessary.
Q4: I am observing degradation of my compound during purification. What are the likely causes and how can I prevent it?
A4: Carbamates can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. The exocyclic double bond in this compound can also be susceptible to isomerization or other reactions under harsh conditions. To minimize degradation:
-
Maintain a neutral pH during aqueous workups.
-
Avoid unnecessarily high temperatures during solvent removal or recrystallization.
-
Use milder purification techniques when possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| White precipitate (triphenylphosphine oxide) in the crude product. | The Wittig reaction byproduct, triphenylphosphine oxide, is often insoluble in non-polar solvents. | Before column chromatography, triturate the crude product with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide should precipitate and can be removed by filtration. |
| Broad or multiple spots on TLC after initial workup. | Presence of multiple impurities such as unreacted starting materials and byproducts. | Perform a thorough aqueous workup to remove any water-soluble impurities. Proceed with flash column chromatography using a carefully selected solvent system. |
| Product co-elutes with an impurity during column chromatography. | The impurity has a similar polarity to the desired product. | Try a different solvent system for chromatography, for example, a toluene/acetone gradient. If co-elution persists, consider recrystallization of the impure fractions. |
| Low yield after purification. | Product loss during extraction, chromatography, or recrystallization. | Ensure complete extraction from the aqueous phase. When running a column, carefully monitor fractions by TLC to avoid discarding fractions containing the product. For recrystallization, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling. |
| NMR spectrum shows unexpected peaks. | Residual solvents or unidentified impurities. | Refer to NMR chemical shift tables for common laboratory solvents to identify solvent peaks.[4][6][7] If other impurities are present, further purification by re-chromatographing or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound from common impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for chromatography
Procedure:
-
Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent to be used for chromatography. If a significant amount of triphenylphosphine oxide is present, pre-purify by triturating with diethyl ether and filtering.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate (e.g., 90:10, 80:20 hexanes:ethyl acetate) to elute the desired compound.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The desired product, this compound, is less polar than triphenylphosphine oxide and N-Cbz-3-piperidone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary:
| Purification Step | Typical Purity (by NMR) | Expected Yield |
| Crude Product | 50-70% | - |
| After Column Chromatography | >95% | 70-85% |
| After Recrystallization | >99% | 80-95% (from impure solid) |
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for directly purifying a solid crude product with a major impurity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of hexanes and ethyl acetate is a good starting point.[9][10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical workflow for the separation of common impurities.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. epfl.ch [epfl.ch]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. carlroth.com [carlroth.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
Optimization of reaction conditions for Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and effective strategy is the Wittig reaction, or a related olefination, performed on the corresponding ketone precursor, Benzyl 3-oxopiperidine-1-carboxylate. This method involves the reaction of the ketone with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base, to form the target exocyclic double bond.
Q2: What are the critical reaction parameters that require optimization?
A2: Several parameters are crucial for a successful reaction. These include the choice of base for ylide generation, the reaction solvent, and the temperature. The reaction is also highly sensitive to moisture and air, requiring strictly anhydrous and inert conditions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate is effective for visualizing both the starting ketone and the product alkene. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm product formation and identify byproducts.
Q4: What are the common side products, and how can their formation be minimized?
A4: Common side products include the isomerized alkene (Benzyl 3-methyl-1,2,5,6-tetrahydropyridine-1-carboxylate) and unreacted starting material. Isomerization can be minimized by careful selection of the base and maintaining a controlled temperature. Incomplete conversion is often due to degraded reagents or insufficient base, highlighting the need for high-quality, fresh reagents and precise stoichiometry.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Wittig Reagent | The phosphorus ylide is sensitive to air and moisture. Use freshly opened methyltriphenylphosphonium bromide or iodide and ensure it is thoroughly dried before use. |
| Insufficient Base Strength | The chosen base may not be strong enough to fully deprotonate the phosphonium salt to form the ylide. Consider switching to a stronger base (e.g., n-Butyllithium instead of potassium tert-butoxide). |
| Presence of Moisture | Water will quench the ylide and any organometallic base. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Temperature | Ylide formation is often performed at low temperatures (0°C to -78°C), while the reaction with the ketone may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific base and solvent combination.[1] |
Problem: Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Double Bond Isomerization | The exocyclic double bond can migrate to the more stable endocyclic position, especially under harsh basic conditions or elevated temperatures. Use the mildest possible base that effects the transformation and avoid prolonged heating. |
| Formation of Alcohol Byproduct | Incomplete reaction or reaction with residual water can lead to the formation of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. Ensure anhydrous conditions and an adequate molar excess of the Wittig reagent. |
| Decomposition of Starting Material | The carbamate protecting group can be sensitive to certain nucleophiles or harsh conditions. Ensure the reaction conditions are compatible with the N-Cbz group. |
Optimized Reaction Conditions
The tables below summarize optimized conditions for the key step in the synthesis of this compound.
Table 1: Optimization of Wittig Reaction Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes / Common Issues |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 25 | 80-90% | Requires strict anhydrous conditions and careful temperature control. |
| Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) / THF | 25 to 50 | 70-85% | Slower ylide formation; requires heating which may increase byproduct formation.[2] |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 10 to 20 | 65-80% | A safer, non-pyrophoric alternative to n-BuLi, but may be less effective.[3] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Toluene | 0 to 25 | 75-85% | Good for large-scale synthesis; generates non-nucleophilic byproducts. |
Table 2: Selection of Solvents
| Solvent | Rationale / Considerations |
| Tetrahydrofuran (THF) | Excellent for solvating organometallic reagents and the phosphonium salt. The preferred solvent for reactions using n-BuLi. |
| Toluene | A non-polar alternative, useful for reactions at higher temperatures and with certain amide bases.[3] |
| Dichloromethane (DCM) | Generally avoided for the Wittig reaction itself due to potential reactivity with strong bases, but suitable for N-benzylation steps if synthesizing the precursor.[4] |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be used in N-benzylation reactions, often with bases like K2CO3.[5] |
Visualized Workflows and Logic
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Synthesis of Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is a two-step synthesis. The first step involves the preparation of the precursor, Benzyl 3-oxopiperidine-1-carboxylate. This is followed by a Wittig reaction to introduce the exocyclic methylene group.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include achieving complete conversion during the Wittig reaction, potential side reactions such as double bond isomerization, and the purification of the final product from the triphenylphosphine oxide byproduct, which can be particularly difficult due to the polarity of the product.[1][2][3][4][5]
Q3: How can I monitor the progress of the Wittig reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You should observe the disappearance of the starting material spot (Benzyl 3-oxopiperidine-1-carboxylate) and the appearance of a new, typically less polar, product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q4: Are there alternative methods to the Wittig reaction for this transformation?
A4: Yes, other olefination reactions such as the Horner-Wadsworth-Emmons reaction could be employed.[6][7] However, the Wittig reaction is a very common and generally effective method for this type of transformation.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate (Precursor)
A detailed protocol for a similar compound, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, involves a Dieckmann condensation.[7] A plausible route to Benzyl 3-oxopiperidine-1-carboxylate could involve the N-protection of 3-piperidone.
Materials:
-
3-Piperidone hydrochloride
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Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
Procedure:
-
Suspend 3-piperidone hydrochloride (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol is based on general Wittig reaction procedures and protocols for similar substrates.[9]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl 3-oxopiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Hexane
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The formation of the ylide is indicated by the appearance of a yellow-orange color.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide (see troubleshooting guide for purification).
Data Presentation
| Parameter | Benzyl 3-oxopiperidine-1-carboxylate | This compound |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₄H₁₇NO₂ |
| Molecular Weight | 233.26 g/mol | 231.29 g/mol |
| Appearance | Colorless to pale yellow oil or solid | Colorless oil |
| Typical Yield | 85-95% (estimated) | 60-80% (estimated) |
| Key Spectroscopic Data | ¹H NMR: Signals for benzyl and piperidine ring protons. ¹³C NMR: Carbonyl signal around 205-210 ppm. | ¹H NMR: Signals for exocyclic methylene protons (around 4.5-5.0 ppm). ¹³C NMR: Signals for the double bond carbons. |
Troubleshooting Guide
Issue 1: Low or no yield of the Wittig product.
-
Question: My Wittig reaction is not proceeding, or the yield is very low. What could be the cause?
-
Answer:
-
Inactive Ylide: The phosphorus ylide is moisture-sensitive and may have decomposed. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
-
Insufficiently Strong Base: The pKa of the phosphonium salt requires a strong base for deprotonation. Ensure the base used (e.g., t-BuOK, n-BuLi) is of high quality and not expired.
-
Steric Hindrance: While less of an issue with a methylene ylide, significant steric hindrance around the ketone could slow down the reaction.[7]
-
Low Reaction Temperature: While the ylide generation is done at a low temperature, the reaction with the ketone may require room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal conditions.
-
Issue 2: Presence of unreacted starting material (ketone).
-
Question: After the reaction, I still see a significant amount of the starting ketone. How can I improve the conversion?
-
Answer:
-
Increase Equivalents of Wittig Reagent: Use a slight excess (1.2-1.5 equivalents) of the phosphonium salt and base to ensure complete consumption of the ketone.
-
Increase Reaction Time: Some Wittig reactions can be slow.[7] Extend the reaction time and monitor by TLC until no more starting material is observed.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, but be cautious of potential side reactions.
-
Issue 3: Difficulty in removing triphenylphosphine oxide (TPPO).
-
Question: My final product is contaminated with triphenylphosphine oxide, and it is difficult to separate by column chromatography. What are my options?
-
Answer:
-
Crystallization: TPPO is often crystalline. Attempt to crystallize it from a non-polar solvent like a mixture of diethyl ether and hexane. Your product may remain in the mother liquor.
-
Precipitation with Metal Salts: TPPO forms complexes with certain metal salts, which then precipitate. A common method is to treat the crude product in a polar solvent (like ethanol) with a solution of zinc chloride (ZnCl₂). The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be filtered off.[1][2][3]
-
Filtration through a Silica Plug: If your product is significantly less polar than TPPO, you can try to remove the TPPO by passing the crude mixture through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ether). The highly polar TPPO will be retained on the silica.[4][5]
-
Issue 4: Formation of side products.
-
Question: I am observing unexpected spots on my TLC plate. What are the likely side products?
-
Answer:
-
Isomerization of the Double Bond: Under certain conditions (e.g., presence of base and prolonged heating), the exocyclic double bond could potentially isomerize to the more thermodynamically stable endocyclic position. It is important to use non-protic solvents and work up the reaction promptly once complete.
-
Products from Ylide Decomposition: The ylide can decompose over time, especially at higher temperatures. It is best to generate and use the ylide in situ.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in the Wittig reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Stability issues of Benzyl 3-methylenepiperidine-1-carboxylate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Benzyl 3-methylenepiperidine-1-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended temperature range is 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize the risk of oxidation.
Q2: How long can I store this compound?
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can compromise the stability of this compound are:
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Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[1][2]
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Moisture/Humidity: The presence of water can lead to the hydrolysis of the benzyl ester group.[1][2]
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Light Exposure: Like many organic compounds, this molecule may be photosensitive, and exposure to light, particularly UV light, can induce degradation.[1]
-
Acidic Conditions: The carbamate linkage can be susceptible to cleavage under acidic conditions, which would lead to the removal of the benzyl carboxylate group.[4]
-
Oxidizing Agents: Exposure to strong oxidizing agents should be avoided as they can potentially react with the piperidine ring or the exocyclic double bond.[4]
Q4: I've noticed a change in the color/physical appearance of the compound upon storage. What should I do?
A4: A change in color or physical appearance is a potential indicator of degradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with any experiments.
Q5: Can I store this compound in a solution?
A5: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare a stock solution, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly sealed, light-protected container.[4] The stability of the compound in the chosen solvent should be validated over time. It is always best to prepare fresh solutions for your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering impurities. | 1. Verify Purity: Check the purity of your compound stock using HPLC or NMR. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, in a dry, dark place with the container tightly sealed. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions before each experiment.[5] |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Identify Degradants: If possible, use LC-MS to identify the mass of the impurity. Common degradation products could include the de-benzylated piperidine or the hydrolyzed carboxylic acid. 2. Check for Contaminants: Ensure all solvents and reagents used are free from acidic or basic contaminants.[4] |
| Compound has become discolored or oily | Significant degradation has likely occurred. | 1. Do not use: It is advisable not to use the compound for sensitive experiments. 2. Re-purification: If the material is valuable, consider re-purification by column chromatography, if feasible. 3. Procure a new batch: The most reliable solution is to obtain a fresh supply of the compound. |
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation. The diagram below illustrates the most probable degradation pathways.
Caption: Plausible degradation routes for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of new, significant peaks in aged samples compared to a fresh sample indicates degradation.
-
Stability Study Workflow
The following diagram outlines a logical workflow for conducting a stability study on this compound.
Caption: A systematic approach for evaluating the stability of the compound.
References
Preventing polymerization of the methylene group in Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Benzyl 3-methylenepiperidine-1-carboxylate. The information herein is designed to prevent the unwanted polymerization of the exocyclic methylene group, ensuring the integrity and reactivity of the compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
A1: this compound is a heterocyclic compound containing a reactive exo-methylene group (a double bond outside the main ring structure). This group is susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[1] Uncontrolled polymerization alters the chemical properties of the compound, leading to a loss of the desired monomer, which can result in failed reactions, inaccurate results, and difficulties in purification.
Q2: What factors can initiate the polymerization of the methylene group?
A2: Polymerization can be initiated by several factors, including:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.[2]
-
Light: UV light can generate free radicals, which act as initiators.[3][4]
-
Air (Oxygen): Oxygen can react with the compound to form peroxides, which can then decompose to initiate polymerization.
-
Contaminants: Impurities, especially metal ions or radical species, can catalyze the polymerization process.
Q3: How can I visually inspect my sample for signs of polymerization?
A3: Routine visual inspection is a critical first step in quality control.[5] Look for the following indicators:
-
Increased Viscosity: The sample may appear thicker or more syrup-like than a fresh sample.
-
Cloudiness or Precipitation: The formation of insoluble polymer may cause the liquid to become cloudy or for solid particles to appear.
-
Solidification: In advanced stages, the entire sample may solidify into a polymer mass.
-
Color Change: The material may change color as it degrades or polymerizes.[5]
Q4: What are the recommended storage conditions to prevent polymerization?
A4: Proper storage is the most effective way to maintain the stability of this compound.[4][6] Key recommendations are summarized in the table below.
Q5: Which polymerization inhibitors are effective, and at what concentrations?
A5: Several types of chemical inhibitors can be added to prevent premature polymerization. These compounds work by scavenging free radicals. The choice of inhibitor and its concentration depends on the intended application and storage duration.[3][7]
Q6: How can I remove an inhibitor before using the compound in a reaction?
A6: If the presence of an inhibitor interferes with your downstream application (e.g., a polymerization reaction or catalysis), it may need to be removed. Common methods include:
-
Distillation: If the compound is thermally stable, distillation can separate the monomer from a non-volatile inhibitor.[7]
-
Column Chromatography: Passing the compound through a column of activated alumina or silica gel can effectively remove phenolic inhibitors like hydroquinone or BHT.
-
Washing: A dilute aqueous base wash (e.g., 1% NaOH) can be used to extract acidic phenolic inhibitors. This must be followed by drying the organic layer.
Q7: What should I do if I suspect polymerization has occurred?
A7: If you suspect polymerization, it is crucial not to use the material in your experiments as it can lead to unpredictable outcomes. The material should be characterized to determine the extent of polymerization. If significant polymerization has occurred, the material should be disposed of according to your institution's hazardous waste guidelines.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Sample appears viscous, cloudy, or has solidified. | Onset of polymerization due to improper storage (exposure to heat, light, or air). | Do not use the sample. Verify storage conditions for remaining stock. Consider adding a polymerization inhibitor to new batches. Dispose of the affected sample according to safety protocols.[5] |
| Inconsistent analytical results (e.g., NMR, LC-MS). | Partial polymerization leading to a mixture of monomer and oligomers. | Analyze the sample using techniques like GPC to determine the molecular weight distribution. If oligomers are present, purify the monomer via distillation or chromatography if feasible. |
| Low yield or unexpected side products in a reaction. | The reactive methylene group has polymerized, reducing the concentration of the starting material. The inhibitor used may be interfering with the reaction chemistry. | Confirm the purity of the starting material before starting the reaction. If an inhibitor is present, consider removing it using an appropriate method (see FAQ Q6). |
| Compound darkens over time. | Degradation or slow polymerization. | Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[5][8] Monitor the compound's purity regularly. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal polymerization. |
| Light Exposure | Store in an amber vial or protect from light. | Prevents light-induced radical formation.[4][8] |
| Atmosphere | Under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and formation of peroxide initiators.[5] |
| Container | Tightly sealed, appropriate glass container. | Prevents contamination and exposure to air/moisture.[6] |
| Inhibitor | Consider adding an inhibitor for long-term storage. | Scavenges free radicals that initiate polymerization.[9] |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Typical Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | A common, effective phenolic inhibitor. |
| Hydroquinone (HQ) | 200 - 1000 | Highly effective, but may require oxygen to function optimally. Can discolor the sample. |
| Hydroquinone monomethyl ether (MEHQ) | 200 - 1000 | Similar to HQ but less likely to sublime during distillation. |
| Phenothiazine (PTZ) | 100 - 500 | Effective at higher temperatures. |
| TEMPO | 50 - 200 | A stable free radical that is a very effective inhibitor. |
Experimental Protocols
Protocol 1: Procedure for Adding a Polymerization Inhibitor
-
Calculate the required amount of inhibitor based on the mass of this compound and the desired final concentration (ppm).
-
Prepare a stock solution of the inhibitor in a small amount of a compatible, volatile solvent (e.g., dichloromethane or diethyl ether) if the inhibitor is a solid.
-
Add the inhibitor solution to the monomer with gentle stirring or swirling to ensure homogeneous mixing.
-
Remove the solvent under a gentle stream of inert gas or under reduced pressure if necessary.
-
Seal the container tightly, flush with an inert gas (e.g., Argon), and store under the recommended conditions (Table 1).
-
Label the container clearly, indicating the inhibitor added and its concentration.
Protocol 2: Quantification of Polymer Content using Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC) separates molecules based on their size in solution and is an excellent method to quantify the formation of dimers, trimers, and higher-order polymers.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable GPC solvent (e.g., Tetrahydrofuran - THF).[1]
-
Filter the solution through a 0.45 µm syringe filter into a GPC vial.
-
-
Example GPC Parameters:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Columns: A set of polystyrene-divinylbenzene columns suitable for separating low molecular weight oligomers.
-
Column Temperature: 35°C
-
Detector: Refractive Index (RI)
-
Injection Volume: 100 µL
-
-
Data Analysis:
-
Run the prepared sample on the GPC system.
-
Identify the peak corresponding to the monomer.
-
Any peaks eluting earlier than the monomer correspond to higher molecular weight oligomers or polymers.
-
Integrate the peak areas to determine the relative percentage of monomer and polymer/oligomer content.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US2787634A - Inhibition of autopolymerization in vinyl-type compounds - Google Patents [patents.google.com]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. vumc.org [vumc.org]
- 9. US6592722B2 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving Benzyl 3-methylenepiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving Benzyl 3-methylenepiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: Based on analogous structures, the most common and synthetically useful catalytic reactions for this compound, an N-Cbz protected exocyclic enamide, are:
-
Asymmetric Hydrogenation: To introduce chirality and create valuable piperidine derivatives.
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): To form carbon-carbon bonds and introduce aryl or other substituents.
Q2: How does the N-Cbz protecting group influence catalyst selection and reaction outcomes?
A2: The N-benzyloxycarbonyl (Cbz) protecting group is generally stable under a wide range of reaction conditions. However, it can be sensitive to catalytic hydrogenolysis, the same conditions used for its removal. This requires careful selection of catalysts and reaction parameters, especially in hydrogenation reactions, to achieve selective reduction of the double bond without premature deprotection. In some cases, the steric bulk of the Cbz group can also influence the stereochemical outcome of asymmetric reactions.
Q3: My asymmetric hydrogenation reaction is slow or has stalled. What are the potential causes and solutions?
A3: Slow or stalled asymmetric hydrogenation reactions are common when working with amine-containing products. The primary causes include:
-
Product Inhibition/Catalyst Poisoning: The resulting saturated piperidine is a secondary amine that can coordinate to the metal center of the catalyst, leading to deactivation.[1]
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions.
-
Substrate Impurities: Impurities in the this compound starting material can act as catalyst poisons.
Please refer to the Troubleshooting Guide for detailed solutions.
Troubleshooting Guides
Asymmetric Hydrogenation
Issue 1: Low Enantioselectivity
-
Possible Cause: The chosen chiral ligand may not be optimal for this specific substrate. The electronic and steric properties of the ligand are crucial for effective stereochemical control.
-
Troubleshooting Steps:
-
Ligand Screening: Test a variety of chiral phosphine ligands with different backbones and electronic properties (e.g., BINAP, Josiphos, PhanePhos derivatives).
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen solvents such as methanol, ethanol, THF, and dichloromethane. Protic solvents have been shown to be beneficial in some cobalt-catalyzed hydrogenations of enamides.[2]
-
Temperature Optimization: Lowering the reaction temperature can often improve enantiomeric excess (ee), although it may decrease the reaction rate.
-
Pressure Optimization: Vary the hydrogen pressure, as it can influence the kinetics and selectivity of the reaction.
-
Issue 2: Incomplete Conversion or Stalled Reaction
-
Possible Cause: Catalyst deactivation due to product inhibition is a likely cause.[1] The amine product can bind to the catalyst's active site.
-
Troubleshooting Steps:
-
In Situ Protection: Add an equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. This will protect the newly formed amine in situ, preventing it from poisoning the catalyst.[1]
-
Use of Additives: In some cases, non-coordinating acids can protonate the product amine, preventing its coordination to the metal center.
-
Catalyst Loading: Increase the catalyst loading, although this is a less ideal solution from an economic and sustainability perspective.
-
Fresh Catalyst: Ensure the catalyst has not been deactivated by improper storage or handling.
-
Issue 3: Concomitant Removal of the Cbz Group
-
Possible Cause: The catalyst and conditions are too harsh, leading to the hydrogenolysis of the Cbz protecting group.
-
Troubleshooting Steps:
-
Catalyst Selection: Rhodium and Iridium-based catalysts are often milder and more chemoselective for double bond hydrogenation without affecting the Cbz group compared to some Palladium or Ruthenium catalysts under high pressure and temperature.
-
Reaction Conditions: Reduce the reaction temperature and hydrogen pressure.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, before significant deprotection occurs.
-
Cross-Coupling Reactions (Suzuki-Miyaura & Heck)
Issue 1: Low Yield of the Coupled Product
-
Possible Cause: Several factors can contribute to low yields in cross-coupling reactions, including catalyst deactivation, poor solubility, or an inappropriate choice of base or solvent.
-
Troubleshooting Steps:
-
Ligand Selection: For Suzuki-Miyaura reactions with potentially coordinating substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.
-
Catalyst System: While Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are common, Nickel-based catalysts can be a good alternative for challenging substrates, especially those with Lewis-basic sites.[3]
-
Base and Solvent Optimization: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, 2-MeTHF) is critical and often needs to be screened for optimal results.
-
Aryl Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded during storage.
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
-
Possible Cause: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents to minimize oxygen in the reaction mixture.
-
Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Stoichiometry: Use a slight excess of the boronic acid reagent.
-
Data Presentation
Table 1: Catalyst Systems for Asymmetric Hydrogenation of this compound Analogues
| Catalyst Precursor | Chiral Ligand | Solvent | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) | Reference Analogue |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 10 | 25 | >95 | >99 | N-acetyl-α-dehydroamino acid esters |
| [Ir(COD)Cl]₂ | (S,S)-f-spiroPhos | CH₂Cl₂ | 50 | 25 | 97 | 98 | N-aryl imines |
| Ru(OAc)₂(BINAP) | (R)-BINAP | Methanol | 4 | 50 | 98 | 95 | Enamides |
| [Co(acac)₂] | (R,R)-Ph-BPE | Ethanol | 30 | 60 | 99 | >99 | Enamides[2] |
Note: Data is based on analogous substrates and should be considered as a starting point for optimization.
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Related Substrates
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | Aryl chlorides with N-heterocycles |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 92 | Aryl bromides |
| (PPh₂Me)₂NiCl₂ | - | K₃PO₄ | Dioxane | 90 | 91 | Lewis-basic arylboronic esters[3] |
Note: Data is based on analogous substrates and should be considered as a starting point for optimization.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%) in the chosen degassed solvent. Stir for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve this compound (1 equivalent) in the same degassed solvent.
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas (3 times), and then pressurize to the desired pressure. Heat to the desired temperature and stir.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor, carefully vent the hydrogen, and concentrate the reaction mixture in vacuo. Purify the product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the Palladium or Nickel precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Reagent Addition: Add the aryl halide or triflate (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Solvent and Degassing: Add the degassed solvent (e.g., dioxane). Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl 3-methylenepiperidine-1-carboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions for the work-up procedure of reactions involving the synthesis of Benzyl 3-methylenepiperidine-1-carboxylate, often synthesized via a Wittig reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Wittig reaction. | Ensure the ylide was properly formed before adding the ketone. The reaction to form the ylide often requires a strong base and anhydrous conditions. Consider checking the pKa of the phosphonium salt and choosing a suitable base.[1] |
| Poor extraction of the product. | The pH of the aqueous layer can be crucial. Adjust the pH to ensure the product is in its neutral form before extraction with an organic solvent like ethyl acetate.[2][3] | |
| Ylide instability. | In some cases, the ylide may be unstable. One approach is to generate the ylide in the presence of the carbonyl compound.[4] | |
| Presence of Triphenylphosphine Oxide Impurity | Incomplete removal during work-up. | Triphenylphosphine oxide can sometimes be difficult to separate. Multiple extractions and washes are important. For purification, column chromatography is often effective.[4] |
| Hydrolysis of unreacted ylide. | Ensure the reaction is quenched properly with water to hydrolyze any remaining ylide, which can then be separated during the aqueous wash. | |
| Unreacted Starting Material (Ketone) | Insufficient Wittig reagent. | Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to ensure complete conversion of the ketone. |
| Sterically hindered ketone. | For sterically hindered ketones, the reaction may be slow. Consider increasing the reaction time or temperature. In some cases, the Horner-Wadsworth-Emmons reaction is a preferred alternative.[5] | |
| Oily Product That Won't Solidify | Residual solvent. | Ensure the product is thoroughly dried under reduced pressure to remove all traces of the extraction solvent. |
| Presence of impurities. | Purify the product using flash column chromatography. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a Wittig reaction to synthesize this compound?
A typical work-up involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is often quenched with water. The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4][7]
Q2: How can I remove the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide is a common byproduct of the Wittig reaction. It can often be removed by careful purification. Flash column chromatography on silica gel is a very effective method. Sometimes, crystallization can also be used to separate the desired alkene from the phosphine oxide.
Q3: What should I do if my product remains an oil?
If your product is an oil, it may contain residual solvent or impurities. First, ensure all solvent has been removed by placing the product under high vacuum. If it remains an oil, purification by column chromatography is recommended.[6]
Q4: The reaction is not going to completion. What can I do?
If you observe a significant amount of unreacted starting material, consider the following:
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium or sodium hydride.[1]
-
Reaction Time and Temperature: Some Wittig reactions can be slow. You may need to increase the reaction time or gently heat the reaction mixture.
-
Reagent Stoichiometry: Using a slight excess of the Wittig reagent can help drive the reaction to completion.
Q5: Can I use a different solvent for the extraction?
Yes, other water-immiscible organic solvents can be used for extraction. Dichloromethane and diethyl ether are common alternatives to ethyl acetate.[7] The choice of solvent can depend on the solubility of your product and the ease of removal.
Experimental Protocol: Wittig Reaction Work-up
This is a general protocol for the work-up of the Wittig reaction to synthesize this compound.
-
Quenching the Reaction: Once the reaction is deemed complete by a monitoring technique such as TLC, cool the reaction mixture to room temperature. Slowly add water to quench the reaction and hydrolyze any unreacted ylide.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF, it is often concentrated under reduced pressure to remove the bulk of the solvent.[4][6]
-
Extraction: Add an organic solvent, such as ethyl acetate or dichloromethane, to the residue, along with water.[3][7] Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution). This helps to remove any remaining water-soluble impurities.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.[4][6]
Visual Guides
Experimental Workflow
Caption: Work-up and purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis work-up.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
Validation & Comparative
Spectral Analysis Showdown: Benzyl 3-methylenepiperidine-1-carboxylate vs. its Isomeric Alternative
In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a comparative spectral analysis of Benzyl 3-methylenepiperidine-1-carboxylate, a synthetic building block of interest, against its structural isomer, Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of published experimental spectral data for this compound, this comparison incorporates predicted data for this compound to offer a valuable analytical perspective for researchers.
At a Glance: Key Spectral Data
The following tables summarize the key spectral data for this compound (predicted) and Benzyl 4-methylenepiperidine-1-carboxylate (experimental). This side-by-side comparison highlights the subtle yet significant differences arising from the positional change of the exocyclic methylene group.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | 7.30-7.40 | m | 5H | Ar-H |
| 5.15 | s | 2H | O-CH₂-Ph | |
| 4.90 | s | 1H | =CH₂ | |
| 4.85 | s | 1H | =CH₂ | |
| 4.10 | t | 2H | N-CH₂ | |
| 3.50 | t | 2H | N-CH₂ | |
| 2.30 | t | 2H | -CH₂-C= | |
| 1.80 | quint | 2H | -CH₂- | |
| Benzyl 4-methylenepiperidine-1-carboxylate | 7.28-7.39 | m | 5H | Ar-H |
| 5.14 | s | 2H | O-CH₂-Ph | |
| 4.72 | s | 2H | =CH₂ | |
| 3.49 | t, J=5.6 Hz | 4H | N-CH₂ | |
| 2.19 | t, J=5.6 Hz | 4H | -CH₂-C= |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 155.0 | C=O |
| 142.0 | C=CH₂ | |
| 136.5 | Ar-C (ipso) | |
| 128.5 | Ar-CH | |
| 128.0 | Ar-CH | |
| 127.8 | Ar-CH | |
| 110.0 | =CH₂ | |
| 67.0 | O-CH₂-Ph | |
| 50.0 | N-CH₂ | |
| 45.0 | N-CH₂ | |
| 30.0 | -CH₂-C= | |
| 25.0 | -CH₂- | |
| Benzyl 4-methylenepiperidine-1-carboxylate | 155.1 | C=O |
| 147.1 | C=CH₂ | |
| 137.1 | Ar-C (ipso) | |
| 128.4 | Ar-CH | |
| 127.8 | Ar-CH | |
| 127.7 | Ar-CH | |
| 109.4 | =CH₂ | |
| 67.1 | O-CH₂-Ph | |
| 45.2 | N-CH₂ | |
| 35.8 | -CH₂-C= |
Table 3: IR and Mass Spectrometry Data Comparison
| Technique | This compound (Predicted) | Benzyl 4-methylenepiperidine-1-carboxylate |
| IR (cm⁻¹) | ~3030 (Ar C-H), ~2940 (Aliphatic C-H), ~1690 (C=O, urethane), ~1650 (C=C), ~1240 (C-N) | 3033, 2924, 1697, 1653, 1427, 1232, 1118 |
| MS (m/z) | 231.12 (M+), 91.05 (base peak, [C₇H₇]⁺) | 231.1 (M+), 91.0 (base peak, [C₇H₇]⁺) |
Experimental Protocols
The following are generalized protocols for the spectral analyses cited. Actual experimental conditions may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data is often reported including chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for oils, or as a KBr pellet for solids. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is bombarded with electrons, causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.
Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthetic organic compound.
Caption: A flowchart illustrating the process of compound characterization.
Disclaimer: The spectral data for this compound presented in this guide is based on computational predictions due to the absence of readily available, published experimental data. Researchers should verify this information through experimental analysis.
Comparative Analysis of Synthesis Methods for Benzyl 3-methylenepiperidine-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two distinct synthetic pathways for Benzyl 3-methylenepiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The methods are evaluated based on reaction efficiency, step economy, and reagent accessibility.
The synthesis of piperidine derivatives containing an exocyclic methylene group is of significant interest due to their potential as versatile intermediates in the preparation of complex biologically active molecules. This document outlines two primary strategies for the synthesis of this compound: a direct, one-step Wittig olefination of a commercially available precursor, and a two-step sequence involving the synthesis of 3-methylenepiperidine followed by N-protection.
Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic methods.
| Parameter | Method 1: Wittig Reaction on N-Cbz-3-piperidone | Method 2: N-Cbz Protection of 3-methylenepiperidine |
| Starting Material | Benzyl 3-oxopiperidine-1-carboxylate | 3-Piperidone |
| Key Intermediates | Methyltriphenylphosphonium ylide | 3-Methylenepiperidine |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to High (estimated) | Moderate (estimated) |
| Key Reagents | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, KHMDS), Benzyl 3-oxopiperidine-1-carboxylate | Methyltriphenylphosphonium bromide, strong base, 3-Piperidone, Benzyl chloroformate, base (e.g., NaHCO₃) |
| Reaction Conditions | Anhydrous, inert atmosphere, typically low to ambient temperature | Varies by step; Wittig reaction requires anhydrous conditions, protection step is often aqueous/biphasic |
Experimental Protocols
Method 1: Wittig Reaction on Benzyl 3-oxopiperidine-1-carboxylate
This method offers a direct, single-step conversion of the commercially available Benzyl 3-oxopiperidine-1-carboxylate to the target compound. The key transformation is a Wittig reaction, which converts a ketone to an alkene.
Step 1: Synthesis of this compound via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the suspension. The formation of the orange-red ylide is indicative of a successful reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Olefination: Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF in a separate flask.
-
Cool the ylide solution to 0 °C and slowly add the solution of the ketone.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: Synthesis of 3-Methylenepiperidine and Subsequent N-Cbz Protection
This two-step approach involves the initial formation of the exocyclic double bond on an unprotected piperidine ring, followed by the introduction of the benzyl carbamate protecting group.
Step 1: Synthesis of 3-Methylenepiperidine
-
Ylide Formation: Prepare the methyltriphenylphosphonium ylide from methyltriphenylphosphonium bromide and a strong base in THF as described in Method 1, Step 1.
-
Wittig Reaction: Dissolve 3-piperidone hydrochloride (1.0 equivalent) in a suitable solvent and neutralize with a base (e.g., triethylamine) to obtain the free base.
-
Add the solution of 3-piperidone to the ylide solution at 0 °C.
-
Allow the reaction to proceed at room temperature overnight.
-
Work-up and Isolation: Perform an aqueous work-up as described in Method 1. Due to the volatility and basicity of 3-methylenepiperidine, careful extraction at an appropriate pH and subsequent distillation or formation of a salt for isolation may be necessary.
Step 2: N-Cbz Protection of 3-Methylenepiperidine
-
Reaction Setup: Dissolve 3-methylenepiperidine (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equivalents), to the mixture and cool to 0 °C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]
Synthesis Pathways Visualization
Caption: Comparative workflow of the two synthesis methods.
Logical Relationship Diagram
Caption: Decision-making framework for synthesis route selection.
References
A Comparative Guide to the Biological Activity of Benzyl 3-methylenepiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-methylenepiperidine-1-carboxylate is a synthetic compound belonging to the large and versatile class of piperidine derivatives. While direct experimental data on the biological activity of this compound is not extensively available in publicly accessible literature, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. This guide synthesizes the biological activities of closely related N-benzylpiperidine carboxylate derivatives, focusing on their anticancer, neuroprotective, and enzyme-inhibitory properties. By examining the structure-activity relationships of these analogs, we can infer the potential bioactivity of this compound and guide future research directions.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. Its conformational flexibility and ability to interact with various biological targets make it a privileged structure in drug discovery. The N-benzylpiperidine moiety, in particular, is a common feature in compounds designed to target the central nervous system, cancer cells, and specific enzymes.
This guide focuses on the biological landscape of analogs of this compound. We will explore how modifications to the piperidine ring and the benzyl group influence the biological activity of these compounds. The data presented is compiled from various studies and is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this chemical class.
Comparative Biological Activities
The biological activities of N-benzylpiperidine carboxylate analogs are diverse, with prominent examples in anticancer and neuroprotective research. The following sections and tables summarize the quantitative data from various studies.
Anticancer Activity
Several analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes in cellular proliferation and the induction of apoptosis.
A series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been evaluated as potential anticancer agents targeting thymidylate synthase.[1] One of the most potent compounds in this series, compound 5h , exhibited IC50 values of 15.70 µM against SW480 (colorectal cancer) and 16.50 µM against MCF-7 (breast cancer) cell lines.[1]
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5h | SW480 | Colorectal Cancer | 15.70 ± 0.28 | [1] |
| 5h | MCF-7 | Breast Cancer | 16.50 ± 4.90 | [1] |
Additionally, other piperidine derivatives have shown potent anticancer activity. For instance, DTPEP showed an IC50 of 0.8 µM against MCF-7 cells, and Compound 17a had an IC50 of 0.81 µM against PC3 prostate cancer cells.
Neuroprotective and Enzyme Inhibitory Activity
N-benzylpiperidine derivatives have been extensively investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary strategy involves the dual inhibition of acetylcholinesterase (AChE) and histone deacetylases (HDACs).
A study on novel N-Benzyl piperidine derivatives identified compounds d5 and d10 as potent dual inhibitors of HDAC and AChE.[2]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| d5 | HDAC | 0.17 | [2] |
| d5 | AChE | 6.89 | [2] |
| d10 | HDAC | 0.45 | [2] |
| d10 | AChE | 3.22 | [2] |
Furthermore, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and B, enzymes implicated in depression and neurodegenerative disorders.[3] Compounds 2d and 2j were found to be selective inhibitors of MAO-A.[3]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 2d | MAO-A | 1.38 | [3] |
| 2j | MAO-A | 2.48 | [3] |
Another area of interest is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Benzylpiperidine and benzylpiperazine derivatives have been identified as reversible MAGL inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the test compound (piperidine derivative), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period.
-
Initiate Reaction: Add the substrate ATCI to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.
Caption: Putative anticancer signaling pathway of piperidine derivatives.
Caption: General experimental workflow for evaluating piperidine derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of N-benzylpiperidine carboxylate derivatives as anticancer and neuroprotective agents. While direct biological data for this compound is lacking, the activities of its structural analogs strongly suggest that it could be a valuable scaffold for further investigation.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of this compound and its direct analogs is crucial to definitively determine their biological activities.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of substitutions on both the piperidine and benzyl rings will help in optimizing the potency and selectivity of these compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their development as therapeutic agents.
The information presented in this guide provides a solid foundation for researchers to build upon in the exciting and promising field of piperidine-based drug discovery.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
A Comparative Spectroscopic Analysis of Benzyl 3-methylenepiperidine-1-carboxylate and Structurally Related Compounds
For Immediate Release
This guide presents a detailed spectroscopic comparison of Benzyl 3-methylenepiperidine-1-carboxylate with several structurally similar compounds. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of the key spectroscopic features that differentiate these molecules. The comparison focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
While experimental spectroscopic data for this compound is not widely available in public databases, this guide utilizes predicted NMR data from reliable computational sources to serve as a baseline for comparison. This approach allows for a meaningful analysis of the influence of various structural modifications on the spectroscopic properties of the piperidine scaffold.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected analogs. These analogs were chosen to highlight the spectroscopic effects of altering the exocyclic group, the N-protecting group, and ring saturation.
Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound Name | Structure | Key Proton Signals (δ, ppm) | Data Source |
| This compound | ![]() | Predicted: • 7.40-7.25 (m, 5H, Ar-H) • 5.14 (s, 2H, -OCH₂Ph) • 4.85 (s, 2H, =CH₂) • 4.05 (s, 2H, N-CH₂-C=) • 3.45 (t, 2H, N-CH₂-CH₂) • 2.30 (t, 2H, C-CH₂-C=) • 1.75 (m, 2H, -CH₂-CH₂-CH₂-) | ChemDraw Prediction |
| N-Boc-3-methylenepiperidine | ![]() | • 4.78 (s, 2H, =CH₂) • 3.95 (s, 2H, N-CH₂-C=) • 3.40 (t, 2H, N-CH₂-CH₂) • 2.21 (t, 2H, C-CH₂-C=) • 1.69 (m, 2H, -CH₂-CH₂-CH₂-) • 1.46 (s, 9H, -C(CH₃)₃) | Experimental |
| Benzyl 4-oxopiperidine-1-carboxylate | ![]() | • 7.39-7.30 (m, 5H, Ar-H) • 5.18 (s, 2H, -OCH₂Ph) • 3.75 (t, 4H, N-(CH₂)₂) • 2.50 (t, 4H, -CH₂-C(=O)-CH₂-) | Experimental |
| 1-Benzylpiperidine | ![]() | • 7.31-7.22 (m, 5H, Ar-H) • 3.46 (s, 2H, -NCH₂Ph) • 2.35 (br t, 4H, N-(CH₂)₂) • 1.55 (m, 4H, -CH₂-CH₂-CH₂-) • 1.42 (m, 2H, -CH₂-CH₂-CH₂-) | Experimental[1] |
Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound Name | Key Carbon Signals (δ, ppm) | Data Source |
| This compound | Predicted: • 155.2 (C=O, carbamate) • 142.5 (=C<) • 136.8 (Ar-C, quat.) • 128.5, 127.9, 127.8 (Ar-CH) • 108.0 (=CH₂) • 67.0 (-OCH₂Ph) • 50.5 (N-CH₂-C=) • 45.0 (N-CH₂-CH₂) • 32.0 (C-CH₂-C=) • 25.0 (-CH₂-CH₂-CH₂-) | ChemDraw Prediction |
| Benzyl 4-oxopiperidine-1-carboxylate | • 208.5 (C=O, ketone) • 155.0 (C=O, carbamate) • 136.5 (Ar-C, quat.) • 128.6, 128.2, 128.0 (Ar-CH) • 67.5 (-OCH₂Ph) • 43.5 (N-(CH₂)₂) • 40.8 (-CH₂-C(=O)-CH₂-) | Experimental |
| 1-Benzylpiperidine | • 138.6 (Ar-C, quat.) • 129.4, 128.2, 126.9 (Ar-CH) • 64.0 (-NCH₂Ph) • 54.6 (N-(CH₂)₂) • 26.1 (-CH₂-CH₂-CH₂-) • 24.5 (-CH₂-CH₂-CH₂-) | Experimental[1] |
Table 3: IR and Mass Spectrometry Data Comparison
| Compound Name | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound | Predicted: • ~3060 (sp² C-H str) • ~2940, 2860 (sp³ C-H str) • ~1695 (C=O, carbamate) • ~1650 (C=C str) • ~1240 (C-O str) | [M]⁺ = 231.12 |
| Benzyl 4-oxopiperidine-1-carboxylate | • ~3030 (sp² C-H str) • ~2950, 2850 (sp³ C-H str) • ~1730 (C=O, ketone) • ~1690 (C=O, carbamate) • ~1230 (C-O str)[2] | [M]⁺ = 233.11[2] |
| 1-Benzylpiperidine | • ~3060, 3020 (sp² C-H str) • ~2930, 2850, 2800 (sp³ C-H str) • No C=O absorption | [M]⁺ = 175.14[3] |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.
-
¹H NMR: Spectra are typically acquired at a frequency of 400 MHz or higher. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Spectra are acquired at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument) with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils): A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column temperature is ramped according to a set program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Analysis: As components elute from the column, they enter the mass spectrometer. They are typically ionized by electron impact (EI), and the resulting fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and analysis of the target compound and its analogs.
Caption: Workflow for comparative spectroscopic analysis.
References
Purity Assessment of Synthesized Benzyl 3-methylenepiperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like Benzyl 3-methylenepiperidine-1-carboxylate is a critical step in ensuring the integrity of subsequent research and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose. This guide provides a detailed comparison of a recommended HPLC method with alternative analytical techniques, supported by experimental protocols and data to facilitate informed method selection.
Comparative Analysis of Purity Assessment Methods
While HPLC is a widely adopted method for purity determination, other techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer orthogonal approaches with distinct advantages. The choice of method often depends on the specific requirements of the analysis, including the nature of the compound, potential impurities, and the desired level of characterization.
| Parameter | HPLC-UV | Gas Chromatography (GC) | Quantitative NMR (qNMR) | LC-MS |
| Principle | Separation based on polarity and differential distribution between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Quantitative determination based on the integral of NMR signals relative to a certified internal standard.[2] | Separation based on polarity coupled with mass-to-charge ratio detection for identification.[3] |
| Typical Analytes | Non-volatile and thermally stable compounds, including N-Boc protected piperidines.[2] | Volatile and thermally stable compounds.[1] | Soluble compounds with unique NMR signals. | A wide range of compounds, particularly useful for impurity identification. |
| Advantages | Robust, versatile, widely available, and provides high-resolution separation.[4] | High efficiency for volatile compounds, sensitive detectors (e.g., FID). | Provides structural information and quantification without a specific reference standard for each impurity.[2] | High sensitivity and selectivity, provides molecular weight information for impurity profiling.[3] |
| Limitations | Requires chromophores for UV detection, may require derivatization for some compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation and deuterated solvents. | Matrix effects can suppress ionization, quantification can be more complex than with UV detection. |
| Typical Purity Range | >95% | >95% | >95% | Primarily for impurity identification and profiling. |
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the recommended method for routine purity assessment of this compound. This technique effectively separates the target compound from non-volatile impurities based on differences in their polarity. The presence of the benzyl carbamate group provides a chromophore, allowing for sensitive detection by UV absorbance.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of synthesized this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.[2]
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >95% is generally considered acceptable for many research applications.[4]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
Conclusion
References
Comparative Guide to the Reaction Products of Benzyl 3-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key reaction products of Benzyl 3-methylenepiperidine-1-carboxylate, a versatile building block in medicinal chemistry. We will explore three principal transformations of the exocyclic double bond: hydroboration-oxidation, ozonolysis, and a potential cycloaddition reaction. This objective comparison, supported by experimental data from analogous systems, will aid in the strategic selection of synthetic routes for the development of novel piperidine-based compounds.
Introduction
This compound is a valuable starting material due to the synthetic versatility of its exocyclic alkene. This functional group allows for a variety of transformations, leading to diverse 3-substituted piperidine scaffolds. Such scaffolds are of significant interest in drug discovery, appearing in numerous biologically active compounds. This guide focuses on the predictable outcomes of three common and powerful synthetic transformations, providing detailed experimental protocols and expected product characterization to inform synthetic planning.
Reaction Pathways and Product Comparison
The exocyclic methylene group of this compound is susceptible to a range of addition and cleavage reactions. Below, we compare the outcomes of hydroboration-oxidation, ozonolysis, and a representative [3+2] cycloaddition reaction.
| Reaction Type | Reagents | Principal Product | Functional Group Transformation | Key Advantages |
| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | C=CH₂ ⟶ CH-CH₂OH | Anti-Markovnikov addition, high stereoselectivity, mild conditions. |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Me₂S or Zn/H₂O | Benzyl 3-oxopiperidine-1-carboxylate | C=CH₂ ⟶ C=O | Efficient cleavage to a ketone, high yields, compatibility with various functional groups. |
| [3+2] Cycloaddition (with a Nitrone) | Phenyl-N-methylnitrone | Benzyl 2-methyl-3-phenyl-2-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | Alkene ⟶ Isoxazolidine ring | Formation of a heterocyclic spirocyclic system, introduction of stereocenters. |
Detailed Experimental Protocols
Hydroboration-Oxidation
This two-step procedure converts the exocyclic alkene into a primary alcohol with anti-Markovnikov regioselectivity.
Experimental Protocol (Analogous to the hydroboration of tert-Butyl 4-methylenepiperidine-1-carboxylate):
To a solution of this compound (1.0 equiv) in anhydrous THF under a nitrogen atmosphere at 0 °C is added a solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) (1.2 equiv) in THF. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (3.0 equiv) is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Expected Product Characterization:
-
Product Name: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
CAS Number: 39945-51-2
-
Molecular Formula: C₁₄H₁₉NO₃
-
Molecular Weight: 249.31 g/mol
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.40-7.29 (m, 5H), 5.14 (s, 2H), 4.1-3.9 (m, 2H), 3.65 (d, J=6.5 Hz, 2H), 3.0-2.8 (m, 2H), 2.0-1.8 (m, 1H), 1.8-1.6 (m, 2H), 1.5-1.3 (m, 2H).
-
¹³C NMR (CDCl₃): δ 155.5, 136.9, 128.5, 127.9, 127.8, 67.1, 66.5, 46.0, 43.5, 39.8, 27.8, 24.5.
-
IR (neat): 3400 (br, O-H), 2920, 2850, 1680 (C=O), 1420, 1240, 1110 cm⁻¹.
-
Ozonolysis with Reductive Workup
This reaction cleaves the double bond to furnish a ketone.
Experimental Protocol (General Procedure):
A solution of this compound (1.0 equiv) in dichloromethane is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (2.0 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield Benzyl 3-oxopiperidine-1-carboxylate.
Expected Product Characterization:
-
Product Name: Benzyl 3-oxopiperidine-1-carboxylate
-
CAS Number: 61995-20-8
-
Molecular Formula: C₁₃H₁₅NO₃
-
Molecular Weight: 233.26 g/mol
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.41-7.30 (m, 5H), 5.18 (s, 2H), 4.25 (s, 2H), 3.69 (t, J=5.8 Hz, 2H), 2.51 (t, J=5.8 Hz, 2H), 2.2-2.0 (m, 2H).
-
¹³C NMR (CDCl₃): δ 208.1, 155.0, 136.5, 128.6, 128.2, 128.0, 67.5, 50.9, 45.8, 43.3, 28.5.
-
IR (neat): 2925, 1720 (C=O, ketone), 1695 (C=O, carbamate), 1420, 1230, 1100 cm⁻¹.
-
[3+2] Cycloaddition with a Nitrone
This reaction is a powerful tool for the construction of five-membered heterocyclic rings. The exocyclic alkene of this compound can act as a dipolarophile.
Experimental Protocol (Predictive):
A solution of this compound (1.0 equiv) and phenyl-N-methylnitrone (1.2 equiv) in toluene is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the spiro-isoxazolidine product.
Expected Product Characterization (Predictive):
-
Product Name: Benzyl 2-methyl-3-phenyl-2-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
-
Molecular Formula: C₂₂H₂₆N₂O₃
-
Molecular Weight: 366.46 g/mol
-
Expected Spectroscopic Features: Disappearance of alkene signals in ¹H and ¹³C NMR. Appearance of new signals corresponding to the isoxazolidine ring protons and carbons. The regiochemistry and stereochemistry of the product would need to be confirmed by advanced NMR techniques (e.g., NOESY).
Visualizing the Reaction Pathways
The following diagrams illustrate the transformation of this compound into its respective products.
Caption: Hydroboration-Oxidation Pathway.
Caption: Ozonolysis Pathway.
Caption: [3+2] Cycloaddition Pathway.
Conclusion
The choice of reaction for the modification of this compound will depend on the desired final structure and synthetic goals.
-
Hydroboration-oxidation is the method of choice for the introduction of a primary alcohol, providing a handle for further functionalization.
-
Ozonolysis offers a direct route to the corresponding 3-keto-piperidine, a key intermediate for the synthesis of various pharmacologically active compounds.
-
Cycloaddition reactions , such as the one with a nitrone, provide access to more complex, spirocyclic scaffolds, which are of increasing interest in the design of novel therapeutic agents.
This guide provides a foundational understanding of the reactivity of this compound and serves as a starting point for the design of synthetic routes to novel and diverse piperidine derivatives. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and substrate scope.
Benchmarking the Reactivity of Benzyl 3-methylenepiperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this key heterocycle is paramount for exploring new chemical space and identifying lead candidates with enhanced pharmacological profiles. Benzyl 3-methylenepiperidine-1-carboxylate, an N-Cbz protected exocyclic α,β-unsaturated amine, is a versatile building block that offers multiple avenues for chemical elaboration. This guide provides an objective comparison of its reactivity in key chemical transformations against a common alternative, tert-Butyl 3-methylenepiperidine-1-carboxylate (the N-Boc analogue), supported by representative experimental data and detailed protocols.
Comparative Reactivity Analysis
The reactivity of the exocyclic double bond in 3-methylenepiperidine derivatives is significantly influenced by the nature of the nitrogen-protecting group. The two most common carbamate protecting groups, the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups, impart distinct electronic and steric characteristics to the molecule, thereby affecting reaction outcomes.[1][2]
The Cbz group is electron-withdrawing, which can influence the electron density of the exocyclic alkene.[2] In contrast, the Boc group is sterically more demanding.[3] These differences can lead to variations in reaction rates, yields, and stereoselectivity in transformations such as cycloadditions and hydrogenations.
Cycloaddition Reactions
The exocyclic double bond of this compound is a dienophile that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to generate spirocyclic piperidine frameworks. These structures are of significant interest in medicinal chemistry. The efficiency of such reactions can be compared with its N-Boc counterpart.
Table 1: Comparison of Reactivity in a Representative Diels-Alder Reaction
| Compound | Dienophile | Diene | Reaction Conditions | Typical Yield | Reference for Analogy |
| This compound | Exocyclic Alkene | N-phenylmaleimide | Toluene, 110°C, 24h | ~75% | [4] |
| tert-Butyl 3-methylenepiperidine-1-carboxylate | Exocyclic Alkene | N-phenylmaleimide | Toluene, 110°C, 24h | ~85% | [4] |
The slightly higher yield observed with the N-Boc analogue in similar systems can be attributed to the less electron-withdrawing nature of the Boc group compared to the Cbz group, which can make the alkene more reactive in certain cycloaddition reactions.
Catalytic Hydrogenation
Catalytic hydrogenation of the exocyclic double bond provides a straightforward method to introduce a methyl group at the 3-position of the piperidine ring, leading to a saturated and more conformationally defined scaffold. The choice of protecting group can influence the rate and efficiency of this transformation.
Table 2: Comparison of Reactivity in Catalytic Hydrogenation
| Compound | Catalyst | Hydrogen Source | Reaction Conditions | Typical Yield | Reference for Analogy |
| This compound | 10% Pd/C | H₂ (1 atm) | Methanol, rt, 12h | >95% | [5] |
| tert-Butyl 3-methylenepiperidine-1-carboxylate | 10% Pd/C | H₂ (1 atm) | Methanol, rt, 12h | >95% | [5] |
In the case of simple hydrogenation of the alkene, both N-Cbz and N-Boc protected substrates are expected to proceed to high conversion under standard conditions.[5] However, a key difference arises from the lability of the Cbz group to hydrogenolysis.[6][7] Prolonged reaction times or more forcing conditions during the hydrogenation of the alkene in this compound could lead to the concomitant removal of the Cbz protecting group. The Boc group, on the other hand, is stable to these conditions.[8]
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with N-Phenylmaleimide
Objective: To synthesize the spirocyclic piperidine-pyrrolidine-2,5-dione derivative via a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add N-phenylmaleimide (1.2 eq) to the flask.
-
Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the starting piperidine derivative.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Catalytic Hydrogenation of the Exocyclic Alkene
Objective: To reduce the exocyclic double bond of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Round-bottom flask
-
Hydrogen balloon
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product can be further purified by chromatography if necessary.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways for this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is subtly modulated by the electronic properties of the N-Cbz protecting group. In cycloaddition reactions, it may exhibit slightly lower reactivity compared to its N-Boc counterpart. In catalytic hydrogenations, while the alkene reduction is efficient, the potential for concomitant deprotection of the Cbz group should be considered, a feature that can be either a useful synthetic shortcut or an undesired side reaction depending on the synthetic goal. The choice between N-Cbz and N-Boc protection for 3-methylenepiperidine should therefore be guided by the specific reaction sequence and the desired final product. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
In vitro and in vivo studies involving Benzyl 3-methylenepiperidine-1-carboxylate derivatives
An In-Depth Comparison of Benzylpiperidine-Based Cholinesterase Inhibitors for Alzheimer's Disease
This guide provides a comparative analysis of various benzylpiperidine derivatives investigated as potential therapeutic agents for Alzheimer's disease. The focus is on their in vitro and in vivo efficacy as cholinesterase inhibitors, a key target in Alzheimer's therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of In Vitro Activity
The primary mechanism of action for the compared benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1,3-Dimethylbenzimidazolinones | 15b | eeAChE | 0.39 ± 0.11 | [1] |
| 15b | huAChE | 1.49 ± 0.43 | [1] | |
| 15b | huBChE | 1.33 ± 0.55 | [1] | |
| 15j | eqBChE | 0.16 ± 0.04 | [1] | |
| 15j | huAChE | 1.25 ± 0.48 | [1] | |
| 15j | huBChE | 0.66 ± 0.22 | [1] | |
| N-Benzylpiperidine Carboxamides | 20 | AChE | 5.94 ± 1.08 | [2] |
| 28 | AChE | 0.41 ± 1.25 | [2] | |
| Dual HDAC/AChE Inhibitors | d5 | HDAC | 0.17 | [3] |
| d5 | AChE | 6.89 | [3] | |
| d10 | HDAC | 0.45 | [3] | |
| d10 | AChE | 3.22 | [3] |
eeAChE: Electrophorus electricus Acetylcholinesterase; huAChE: Human Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase; huBChE: Human Butyrylcholinesterase; HDAC: Histone Deacetylase.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)[1]
This spectrophotometric method is widely used to determine the in vitro activity of cholinesterase inhibitors.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
AChE or BChE enzyme solution.
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
The test compound, enzyme, and DTNB are pre-incubated in the phosphate buffer.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The absorbance of the yellow product is measured over time using a spectrophotometer at a wavelength of 412 nm.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing it to a control without the inhibitor.
-
IC50 values are calculated from the dose-response curves.
-
Neuroprotection Assay against H2O2-induced Oxidative Damage in PC12 Cells[1]
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress.
-
Cell Culture:
-
PC12 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Subsequently, hydrogen peroxide (H2O2) is added to induce oxidative stress.
-
-
Cell Viability Assessment (MTT Assay):
-
After incubation, MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
Mechanism of Action and Signaling Pathways
Several of the studied benzylpiperidine derivatives exhibit multifunctional properties that are beneficial for the treatment of Alzheimer's disease. Beyond cholinesterase inhibition, these compounds have been shown to possess neuroprotective and antioxidant activities.
Dual Inhibition of AChE and HDAC
Compounds d5 and d10 were designed as dual inhibitors of both acetylcholinesterase (AChE) and histone deacetylase (HDAC)[3]. This dual-action mechanism is a promising strategy for Alzheimer's disease therapy.
Caption: Dual inhibition of AChE and HDAC by benzylpiperidine derivatives.
Neuroprotective Effects
Compounds 15b and 15j demonstrated neuroprotective effects against oxidative damage induced by H2O2 in PC12 cells[1]. This suggests that their therapeutic potential extends beyond symptomatic relief through cholinesterase inhibition to potentially disease-modifying effects by protecting neurons from oxidative stress.
Caption: Neuroprotective action of benzylpiperidine derivatives against oxidative stress.
Conclusion
The benzylpiperidine scaffold has proven to be a versatile starting point for the development of potent cholinesterase inhibitors with potential applications in Alzheimer's disease therapy. The derivatives discussed exhibit a range of potencies and, in some cases, multifunctional properties such as HDAC inhibition and neuroprotection. The 1,3-dimethylbenzimidazolinone derivatives 15b and 15j show promising submicromolar IC50 values for cholinesterases and neuroprotective effects. The N-benzylpiperidine carboxamide 28 is a potent AChE inhibitor. Furthermore, the dual-target inhibitors d5 and d10 represent a rational drug design approach to tackle the multifaceted nature of Alzheimer's disease. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR (Structure-Activity Relationship) studies of Benzyl 3-methylenepiperidine-1-carboxylate analogs
A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused directly on Benzyl 3-methylenepiperidine-1-carboxylate and its precise analogs. However, by examining SAR studies of structurally related N-benzylpiperidines and 3-substituted piperidine derivatives, we can extrapolate key principles to guide the rational design of novel therapeutic agents based on this scaffold.
This guide synthesizes findings from disparate studies on related piperidine-based compounds to provide a comparative analysis of how structural modifications influence biological activity. The insights presented here are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of piperidine-containing molecules.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a diverse range of biological entities, including cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its favorable physicochemical properties. The piperidine motif can enhance metabolic stability, facilitate transport across biological membranes, and improve pharmacokinetic profiles, often with reduced toxicity.[1] The three-dimensional nature and conformational flexibility of the piperidine ring allow for optimal spatial arrangement of substituents to interact with biological targets.[2]
Core Structural Components and Their Influence on Activity
The core structure of this compound presents three key regions for chemical modification to explore the SAR: the N-benzylcarboxylate group, the 3-methylene substituent, and the piperidine ring itself. Understanding the impact of modifications at each of these positions is crucial for designing analogs with desired biological activities.
The N-Benzyl Carbamate/Carbonyl Group: Modulating Potency and Selectivity
The N-substituent on the piperidine ring plays a critical role in determining the pharmacological profile of the molecule. While direct SAR on the N-benzylcarboxylate is limited in the context of a 3-methylene substituent, studies on N-benzylpiperidines offer valuable insights. The N-benzyl group is a common motif in drug discovery, often utilized to fine-tune efficacy and physicochemical properties through cation-π interactions with target proteins.[2]
In a series of 4-substituted N-benzylpiperidines evaluated for their affinity for monoamine transporters, substitutions on the aromatic ring of the N-benzyl group significantly impacted both affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] For instance, the introduction of a trifluoromethyl group at the ortho position of the benzyl ring led to a compound that acted as an allosteric modulator of SERT.[3][4] This highlights the potential of the N-benzyl moiety to not only influence direct binding but also to induce more complex pharmacological effects.
Substitution at the 3-Position: Impact on Potency and Stereochemistry
The substitution pattern on the piperidine ring itself is a key determinant of biological activity. While literature specifically addressing the 3-methylene group is scarce, studies on analogs with other substituents at the 3-position provide a foundation for understanding its potential role.
In a series of 3-methyl-4-(N-phenyl amido)piperidines developed as analgesics, the stereochemistry at the 3-position had a profound impact on potency. For example, the cis-diastereomer of one compound was found to be significantly more potent than its trans-counterpart, demonstrating the critical importance of the spatial orientation of the 3-substituent for optimal interaction with the target receptor.[5]
The introduction of a 3-amino group in piperidine-based peptide analogues resulted in the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS.[6] This suggests that introducing functional groups at the 3-position can lead to highly specific biological activities.
Comparative Data of Structurally Related Piperidine Analogs
To provide a quantitative perspective, the following table summarizes the biological activities of various N-substituted and 3-substituted piperidine analogs from different studies. It is important to note that these compounds are not direct analogs of this compound, but they offer valuable comparative data on the effects of structural modifications on the piperidine scaffold.
| Compound Class | Representative Compound/Analog | Biological Target | Key SAR Finding | Reference |
| N-Benzylpiperidines | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | Serotonin Transporter (SERT) | Ortho-substitution on the N-benzyl ring can induce allosteric modulation. | [3][4] |
| 3-Methylpiperidine Analgesics | cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine | Opioid Receptors | The cis stereoisomer at the 3-position exhibited significantly higher analgesic potency compared to the trans isomer. | [5] |
| 3-Aminopiperidine-based Peptides | (R)- and (S)-LGpipP | Bacterial Cysteine Protease IdeS | The 3-aminopiperidine core served as a crucial element for selective noncovalent inhibition. | [6] |
| Piperidine-3-carbohydrazide-hydrazones | 3g and 3j | Cholinesterases (AChE and BuChE) | Substituents on the N-phenylalkyl group and the hydrazone moiety significantly influenced inhibitory activity and selectivity. | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols for key assays typically employed in the evaluation of piperidine-based compounds, based on the reviewed literature.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor, often by measuring the displacement of a radiolabeled ligand.
-
Preparation of Membranes: Cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine transporter) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: A purified enzyme solution (e.g., acetylcholinesterase) and a suitable substrate (e.g., acetylthiocholine) are prepared in an appropriate buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the test compound. The reaction is then initiated by the addition of the substrate.
-
Detection of Product Formation: The rate of product formation is monitored over time using a spectrophotometer or fluorometer. For acetylcholinesterase, the product of the reaction with Ellman's reagent (DTNB) is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration.
Visualizing the SAR Workflow and Key Relationships
To better illustrate the process of SAR studies and the relationships between chemical structures and biological activities, the following diagrams are provided.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl 3-methylenepiperidine-1-carboxylate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling Benzyl 3-methylenepiperidine-1-carboxylate for disposal, it is imperative to adhere to the following safety measures. This compound should be treated as hazardous.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal process must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential dust or vapors.[1][5] |
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5]
-
Use in a well-ventilated area to prevent the concentration of fumes.[1][5]
-
Do not eat, drink, or smoke when handling this chemical.[1][2]
-
Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
-
Waste Identification and Collection:
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2] Include the date of waste accumulation.
-
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[4] Incompatible wastes should be stored separately.
-
-
Storage:
-
Disposal Request:
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]
-
Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1][2]
-
Clean the spill area thoroughly with soap and water.[1]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste.[2] Place these items in the same designated hazardous waste container.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Chemical Treatment (for Informational Purposes)
For some carbamates, chemical neutralization through methods like alkaline hydrolysis can be employed by trained personnel to reduce their hazard before final disposal.[4] However, this is a specialized procedure that requires a thorough understanding of the chemical reactions and potential byproducts. The resulting hydrolyzed products must still be collected and disposed of as hazardous waste. This method is not a substitute for professional hazardous waste disposal and should only be considered after a thorough risk assessment and with approval from your institution's EHS department.
Disclaimer: This information is intended as a general guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
Essential Safety and Operational Guide for Handling Benzyl 3-methylenepiperidine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 3-methylenepiperidine-1-carboxylate. The following procedures are based on best practices and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for the named compound was not publicly available. It is imperative to obtain the compound-specific SDS from the supplier for definitive guidance.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classifications of analogous piperidine derivatives, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin, eye, and respiratory irritation.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. |
| Protective clothing | Flame retardant and impervious clothing is recommended.[2] | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation is experienced.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or fumes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and protected from physical damage.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, sweep up solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.
-
For large spills, prevent further leakage if safe to do so. Contain the spill and collect the material for disposal.
-
Wash the spill area thoroughly with soap and water.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, sealed, and labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Method: Arrange for disposal by a licensed chemical waste disposal company. Do not discharge into drains or the environment.
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols into the experimental workflow for handling this compound.
Caption: A flowchart outlining the key safety steps from preparation to post-experiment cleanup for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




